molecular formula C14H11F2NO2 B582418 Ethyl 6-(2,3-difluorophenyl)picolinate CAS No. 1261831-63-3

Ethyl 6-(2,3-difluorophenyl)picolinate

Cat. No.: B582418
CAS No.: 1261831-63-3
M. Wt: 263.244
InChI Key: PHDIUBHOTWAKDN-UHFFFAOYSA-N
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Description

Ethyl 6-(2,3-difluorophenyl)picolinate>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-(2,3-difluorophenyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c1-2-19-14(18)12-8-4-7-11(17-12)9-5-3-6-10(15)13(9)16/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDIUBHOTWAKDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716701
Record name Ethyl 6-(2,3-difluorophenyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261831-63-3
Record name Ethyl 6-(2,3-difluorophenyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Ethyl 6-(2,3-difluorophenyl)picolinate: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Ethyl 6-(2,3-difluorophenyl)picolinate, a key heterocyclic building block in contemporary medicinal chemistry. We will detail its fundamental physicochemical properties, propose a robust and well-established synthetic pathway, and outline state-of-the-art analytical techniques for its characterization. The primary focus is to contextualize its significance within drug discovery, particularly its role as a precursor for complex therapeutic agents, including targeted protein degraders. This document serves as a practical resource for scientists engaged in the design and synthesis of novel pharmaceuticals, blending theoretical principles with actionable experimental protocols.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a cornerstone of molecular design. Pyridine derivatives exhibit a vast range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1].

The molecule of interest, this compound, combines three critical pharmacophoric elements:

  • The Picolinate Core: A pyridine-2-carboxylate system that serves as a versatile chemical handle for further elaboration.

  • A Bi-aryl Linkage: Connecting two aromatic systems, a common motif for creating molecules that can span protein binding pockets.

  • A Difluorophenyl Group: The inclusion of fluorine atoms is a modern medicinal chemistry strategy to modulate metabolic stability, lipophilicity, and binding affinity through specific electronic interactions.

This compound is classified as a protein degrader building block, indicating its utility in the synthesis of novel therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs), which represent a paradigm shift in drug action from occupancy-based inhibition to event-driven pharmacology.

Physicochemical and Structural Data

All quantitative data for this compound are summarized in the table below for ease of reference. These properties are essential for planning synthetic transformations, purification, and formulation studies.

PropertyValueSource(s)
Chemical Name This compoundN/A
CAS Number 1261831-63-3[2]
Molecular Formula C₁₄H₁₁F₂NO₂[2]
Molecular Weight 263.24 g/mol
Purity ≥97% (Typical)[2]
MDL Number MFCD18405135
Storage Conditions Sealed in dry, 2-8°C
SMILES Code O=C(OCC)C1=NC(C2=CC=CC(F)=C2F)=CC=C1
InChI Key InChI=1S/C14H11F2NO2/c1-2-19-14(18)12-8-4-7-11(17-12)9-5-3-6-10(15)13(9)16/h3-8H,2H2,1H3[2]

Synthetic Strategy and Mechanistic Considerations

The construction of the C-C bond between the pyridine and difluorophenyl rings is the key challenge in synthesizing this molecule. A highly reliable and scalable method for this transformation is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its functional group tolerance, mild reaction conditions, and high yields.

Proposed Retrosynthetic Pathway: The molecule can be disconnected at the aryl-aryl bond, leading to two commercially available or readily synthesized precursors:

  • Aryl Halide: Ethyl 6-bromopicolinate or Ethyl 6-chloropicolinate.

  • Boronic Acid/Ester: (2,3-Difluorophenyl)boronic acid.

Catalytic Cycle and Workflow

The workflow involves the reaction of these two fragments in the presence of a palladium catalyst and a base.

  • Causality of Component Selection:

    • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): The palladium(0) species is the active catalyst. It undergoes oxidative addition into the carbon-halogen bond of the picolinate precursor.

    • Base (e.g., K₂CO₃, Cs₂CO₃): The base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex, which then transfers its aryl group to the palladium center.

    • Solvent (e.g., Dioxane/Water, Toluene): A solvent system capable of dissolving both the organic precursors and the inorganic base is required. The presence of water can often accelerate the reaction.

    • Inert Atmosphere (Nitrogen or Argon): The Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it. Therefore, the reaction must be performed under an inert atmosphere.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_workup Purification cluster_product Final Product A Ethyl 6-bromopicolinate E Suzuki-Miyaura Cross-Coupling Reaction A->E B (2,3-Difluorophenyl)boronic acid B->E C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (Dioxane/H₂O) C->E Catalyzes D Inert Atmosphere (N₂) Heat (e.g., 80-100 °C) D->E Conditions F Aqueous Workup (Extraction) E->F Reaction Mixture G Silica Gel Chromatography F->G Crude Product H This compound G->H Purified Product

Caption: Proposed Suzuki-Miyaura cross-coupling workflow for synthesis.

Analytical Characterization Protocol

To ensure the identity and purity of the synthesized material, a multi-pronged analytical approach is required. This constitutes a self-validating system for the experimental protocol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Expected ¹H NMR Spectrum:

    • Ethyl Group: A quartet integrating to 2H around 4.4-4.5 ppm (the -O-CH₂- group) and a triplet integrating to 3H around 1.4-1.5 ppm (the -CH₃ group). This pattern is characteristic of an ethyl ester.

    • Pyridine Ring Protons: Three distinct signals in the aromatic region (typically 7.5-8.5 ppm), likely appearing as doublets or triplets, depending on their coupling to each other.

    • Difluorophenyl Ring Protons: Three signals in the aromatic region (typically 7.0-7.8 ppm). These signals will exhibit complex splitting patterns (multiplets) due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

  • Expected ¹³C NMR Spectrum:

    • Carbonyl Carbon: A signal around 164-166 ppm.

    • Aromatic Carbons: Multiple signals between 110-160 ppm. The carbons directly bonded to fluorine will appear as doublets with large coupling constants (J_CF).

    • Aliphatic Carbons: Two signals around 62 ppm (-O-CH₂-) and 14 ppm (-CH₃).

Mass Spectrometry (MS)

MS provides confirmation of the molecular weight.

  • Methodology: Electrospray ionization (ESI) is a suitable method. Dissolve a small amount of the sample in a solvent like methanol or acetonitrile and inject it into the mass spectrometer.

  • Expected Result: In positive ion mode, the primary ion observed should be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 264.25. Key fragmentation may include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester functionality.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for determining the purity of an organic compound.

  • Methodology: A reverse-phase C18 column is typically used. A gradient elution method with a mobile phase consisting of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) is effective.

  • Detection: A UV detector set to a wavelength where the aromatic rings absorb strongly (e.g., 254 nm) is used.

  • Expected Result: A pure sample (>97%) will show a single major peak in the chromatogram.

Relevance and Applications in Drug Development

A Versatile Intermediate for Complex Molecules

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines (via amide bond formation) to build larger, more complex molecules. This is a fundamental step in constructing libraries of compounds for screening or for the targeted synthesis of a designed molecule.

The Prodrug Concept

The ethyl ester group can serve as a prodrug moiety[3][4]. A prodrug is an inactive or less active molecule that is metabolically converted into the active form within the body. Highly polar molecules, such as those containing carboxylic acids, often have poor cell membrane permeability and thus low oral bioavailability[4]. By masking the polar carboxylic acid as a more lipophilic ester, the molecule can more easily cross cell membranes. Once inside the cell, ubiquitous intracellular esterase enzymes cleave the ester, releasing the active carboxylic acid "payload" at the site of action[3].

Strategic Importance of Fluorine

The 2,3-difluoro substitution pattern is not arbitrary. Fluorine is the most electronegative element, and its incorporation can have profound effects:

  • Metabolic Stability: C-F bonds are stronger than C-H bonds, making them resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug.

  • Modulating Basicity: The electron-withdrawing nature of fluorine atoms lowers the pKa of the pyridine nitrogen, making it less basic. This can prevent unwanted off-target interactions or improve pharmacokinetic properties.

  • Binding Interactions: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, enhancing binding affinity and selectivity.

Detailed Experimental Protocol: Synthesis via Suzuki Coupling

Disclaimer: This protocol is a representative procedure and should be adapted and optimized. All work must be conducted by trained personnel in a suitable chemical laboratory with appropriate safety precautions.

Objective: To synthesize this compound from Ethyl 6-bromopicolinate and (2,3-Difluorophenyl)boronic acid.

Reagents & Materials:

  • Ethyl 6-bromopicolinate (1.0 eq)

  • (2,3-Difluorophenyl)boronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 6-bromopicolinate (1.0 eq), (2,3-Difluorophenyl)boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (e.g., in a 4:1 volume ratio) via syringe. The mixture should be a suspension.

  • Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layer with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

  • Characterization: Confirm the identity and purity of the final product using NMR, MS, and HPLC as described in Section 5.0.

Conclusion

This compound is a strategically designed chemical entity of significant value to the drug discovery community. Its structure is an amalgamation of features—a versatile picolinate core, a bi-aryl system, and key fluorine substitutions—that are highly sought after in modern medicinal chemistry. Understanding its synthesis through robust methods like the Suzuki coupling, coupled with rigorous analytical characterization, empowers researchers to effectively utilize this building block in the creation of next-generation therapeutics, from small molecule inhibitors to advanced modalities like targeted protein degraders.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6920223, Picolinate. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry.
  • Babaee, S., Sepehrmansourie, H., Zarei, M., & Hosseinifard, M. (2023). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst.
  • Abdelgawad, M. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, PMC. [Link]

  • Google Patents.
  • MDPI. Special Issue “The Role of Natural Products in Drug Discovery”. [Link]

  • Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology. [Link]

  • Babaee, S., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Xu, Y., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Journal of Medicinal Chemistry, PubMed. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Chemical Communications. [Link]

  • Majer, P., et al. (2016). Discovery of Orally Available Prodrugs of the Glutamate Carboxypeptidase II (GCPII) Inhibitor 2-Phosphonomethylpentanedioic Acid (2-PMPA). Journal of Medicinal Chemistry, PubMed. [Link]

Sources

A Technical Guide to Ethyl 6-(2,3-difluorophenyl)picolinate: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 6-(2,3-difluorophenyl)picolinate is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique structure, combining a picolinate ester with a difluorinated phenyl ring, offers a strategic scaffold for the development of novel therapeutic agents. The presence of the 2,3-difluoro substitution pattern critically influences the molecule's conformational properties and metabolic stability, making it an attractive moiety for modulating protein-ligand interactions. This guide provides an in-depth analysis of the compound's chemical identity, a robust and plausible synthetic pathway, its physicochemical and spectroscopic properties, and its contemporary applications, particularly as a key intermediate in the synthesis of targeted protein degraders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a precise understanding of its identity and core properties. This compound is systematically named based on IUPAC nomenclature, reflecting its structure as an ethyl ester of picolinic acid substituted at the 6-position with a 2,3-difluorophenyl group.

Core Identifiers

A consolidated list of identifiers is crucial for accurate database searching, procurement, and regulatory documentation.

IdentifierValueSource
IUPAC Name Ethyl 6-(2,3-difluorophenyl)pyridine-2-carboxylate-
CAS Number 1261831-63-3[1][2]
Molecular Formula C₁₄H₁₁F₂NO₂[1][2]
Molecular Weight 263.24 g/mol [1]
PubChem CID 54759099[2]
Canonical SMILES CCOC(=O)C1=NC(=CC=C1)C2=C(C=CC=C2F)F[1]
InChI Key InChI=1S/C14H11F2NO2/c1-2-19-14(18)12-8-4-7-11(17-12)9-5-3-6-10(15)13(9)16/h3-8H,2H2,1H3[2]
Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data from commercial suppliers.

PropertyValue / DescriptionSource / Rationale
Appearance Expected to be an off-white to pale yellow solid or oil at room temperature.Structural analogy
Purity Commercially available at ≥97% purity.[2]
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Dimethylformamide (DMF).Polarity of the molecule
Storage Recommended to be stored sealed in a dry environment, at 2-8°C.[1]
Melting Point Not publicly available.-
Boiling Point Not publicly available.-

Synthesis and Manufacturing Pathway

The construction of the C(sp²)-C(sp²) bond between the pyridine and phenyl rings is the key strategic disconnection in the synthesis of this compound. A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction represents the most efficient and industry-standard methodology for this transformation. This approach offers high yields, excellent functional group tolerance, and readily available starting materials.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the target molecule into two primary synthons: a halogenated picolinate ester and a difluorophenylboronic acid.

G cluster_disconnection Key Disconnection (C-C Bond) TM Target Molecule This compound Disconnection Suzuki Coupling TM->Disconnection Picolinate Ethyl 6-halopicolinate (X = Br, Cl) Disconnection->Picolinate BoronicAcid 2,3-Difluorophenylboronic acid Disconnection->BoronicAcid

Caption: Retrosynthetic analysis via a Suzuki coupling disconnection.

Detailed Experimental Protocol (Suzuki Coupling)

This protocol describes a reliable method for the synthesis, purification, and validation of the target compound.

Reaction Scheme: Ethyl 6-bromopicolinate + 2,3-Difluorophenylboronic acid → this compound

Materials and Reagents:

  • Ethyl 6-bromopicolinate (1.0 eq.)

  • 2,3-Difluorophenylboronic acid (1.2 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.)

  • Potassium Carbonate (K₂CO₃) (3.0 eq.), anhydrous

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Nitrogen gas (for inert atmosphere)

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 6-bromopicolinate (1.0 eq.), 2,3-Difluorophenylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.03 eq.), and anhydrous K₂CO₃ (3.0 eq.).

    • Scientist's Insight: Pd(dppf)Cl₂ is chosen for its robustness and efficiency in coupling heteroaryl halides, often preventing catalyst deactivation and side reactions like debromination. The dppf ligand provides the necessary steric and electronic properties for a successful catalytic cycle.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times. This is critical to prevent the oxidation of the palladium catalyst and phosphine ligand, which would otherwise terminate the reaction.

  • Solvent Addition: Under a positive pressure of nitrogen, add 1,4-dioxane and water in a 4:1 ratio (e.g., 10 mL/mmol of the limiting reagent). The aqueous phase is essential for dissolving the carbonate base and facilitating the transmetalation step.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halide is consumed (typically 4-12 hours).

  • Workup and Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Trustworthiness Check: The brine wash removes residual water and helps to break any emulsions, ensuring a clean organic phase.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure product.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final, validated product.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation cluster_analysis Validation reagents 1. Charge Reagents (Halide, Boronic Acid, Catalyst, Base) inert 2. Establish Inert Atmosphere (N₂ Purge) reagents->inert solvent 3. Add Solvents (Dioxane/Water) inert->solvent heat 4. Heat to 85°C (Monitor by TLC/LC-MS) solvent->heat workup 5. Aqueous Workup (EtOAc/H₂O Extraction) heat->workup column 6. Column Chromatography (Silica Gel) workup->column analysis 7. Spectroscopic Analysis (NMR, HRMS) column->analysis final_product Pure Product analysis->final_product

Caption: Step-by-step workflow for synthesis and purification.

Spectroscopic Characterization (Predicted)

Structural elucidation relies on a suite of spectroscopic techniques. Based on the known structure, the following spectral characteristics are anticipated:

  • ¹H NMR: The spectrum would show characteristic signals for the ethyl group (a quartet around δ 4.4-4.5 ppm and a triplet around δ 1.4-1.5 ppm). The aromatic region (δ 7.5-8.5 ppm) would display complex multiplets for the protons on both the pyridine and difluorophenyl rings, with couplings to both adjacent protons and fluorine atoms.

  • ¹⁹F NMR: Two distinct signals would be observed for the non-equivalent fluorine atoms on the phenyl ring, likely exhibiting ortho and meta F-F and F-H coupling constants.

  • ¹³C NMR: Signals for the ester carbonyl (around δ 165 ppm), the ethyl group carbons, and twelve distinct aromatic carbons would be present. Carbons directly bonded to fluorine will appear as doublets due to C-F coupling.

  • Mass Spectrometry (HRMS): The molecular ion peak [M+H]⁺ would be observed at an m/z corresponding to the exact mass of C₁₄H₁₂F₂NO₂⁺, confirming the elemental composition.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a versatile scaffold for constructing more complex, biologically active molecules.

Key Intermediate for Targeted Protein Degradation

The compound is explicitly categorized as a "Protein Degrader Building Block".[2][3] This indicates its primary use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). In a typical PROTAC design, this molecule could be elaborated to form the "warhead" that binds to a target protein of interest. The ester functionality provides a convenient chemical handle for linking to the E3 ligase-binding element via a flexible linker.

The Role of the Structural Motifs
  • Picolinate Scaffold: Pyridine-based structures are privileged in medicinal chemistry, known for their ability to form key hydrogen bonds and engage in π-stacking interactions within protein active sites.[4][5] Picolinic acid derivatives have been explored for a range of activities, including anticonvulsant properties.[6]

  • Difluorophenyl Group: The inclusion of fluorine atoms, particularly the 2,3-difluoro pattern, is a strategic choice in modern drug design.

    • Metabolic Stability: The C-F bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[7]

    • Modulation of pKa: Fluorine's electron-withdrawing nature can alter the basicity of the pyridine nitrogen, fine-tuning its interaction with biological targets.

    • Conformational Control: The ortho-fluorine can induce a specific torsional angle between the phenyl and pyridine rings, locking the molecule into a desired, bioactive conformation.

    • Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity.[7]

The combination of these features makes this compound a high-value starting point for developing inhibitors, antagonists, or degraders for a wide array of protein targets, from kinases to epigenetic enzymes.[8][9]

Safety and Handling

As a laboratory chemical, proper handling is essential. The compound is associated with standard warnings for irritation and acute toxicity if ingested.

  • Signal Word: Warning[1][3]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed[1][3]

    • H315: Causes skin irritation[1][3]

    • H319: Causes serious eye irritation[1][3]

    • H335: May cause respiratory irritation[1][3]

  • Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.[1]

Conclusion

This compound is more than a simple catalog chemical; it is a strategically designed building block for contemporary drug discovery. Its synthesis is achievable through robust and scalable palladium-catalyzed cross-coupling methods. The molecule's inherent structural and electronic properties—conferred by the picolinate core and the difluorophenyl substituent—make it an ideal starting point for creating sophisticated molecules aimed at challenging biological targets, most notably in the rapidly advancing field of targeted protein degradation. This guide provides the foundational knowledge for scientists to confidently incorporate this valuable intermediate into their research and development pipelines.

References

  • PubChem. (n.d.). Ethyl 2-pyridinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl isonicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • Shen, T. Y. (1981). Chemical and pharmacological properties of diflunisal. PubMed. Retrieved from [Link]

  • Reddy, G. J., et al. (2016). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC - NIH. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences, 49, 01011. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]

  • Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. PubMed. Retrieved from [Link]

  • MDPI. (2021). Pyridine-2,6-Dicarboxylic Acid Esters as Novel Ligands for Metal Extraction and Sensing. Retrieved from [Link]

  • Al-Dies, A. M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC - PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Pharmacological Activities and Therapeutic Potential of Novel Drug Derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 6-(2,3-difluorophenyl)picolinate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-(2,3-difluorophenyl)picolinate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural architecture, combining a picolinate ester core with a difluorophenyl moiety, presents a unique combination of properties that are highly sought after in the development of novel therapeutic agents. The picolinate scaffold is a recognized "privileged" structure in drug design, forming the backbone of numerous FDA-approved pharmaceuticals.[1] The introduction of fluorine atoms, particularly on a phenyl ring, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[2][3]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed methodology for its synthesis, a thorough analytical characterization, and a discussion of its potential applications in the field of drug development.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems and its suitability for formulation as a drug. Below is a summary of the known and predicted properties of this compound.

PropertyValueSource
Molecular Formula C₁₄H₁₁F₂NO₂
Molecular Weight 263.24 g/mol
CAS Number 1261831-63-3
Appearance Predicted: White to off-white solid or colorless oilInferred from related compounds
Melting Point Not reported in the literature
Boiling Point Not reported in the literature
Solubility Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred from structural similarity to other organic esters
pKa (Predicted) ~1.83 (for the protonated pyridine nitrogen)Based on the pKa of ethyl picolinate

Note: Some physical properties, such as melting and boiling points, have not been explicitly reported in the available literature, which is common for specialized chemical intermediates. For reference, the parent compound, ethyl picolinate, has a melting point of 2°C and a boiling point of 240-241°C.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids.[4]

Synthetic Workflow: Suzuki-Miyaura Coupling

The general strategy involves the coupling of an ethyl 6-halopicolinate (typically chloro- or bromo-) with (2,3-difluorophenyl)boronic acid in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Coupling cluster_reactants Reactants & Reagents Reactant1 Ethyl 6-chloropicolinate Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 (2,3-difluorophenyl)boronic acid Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Objective: To synthesize this compound from ethyl 6-chloropicolinate and (2,3-difluorophenyl)boronic acid.

Materials:

  • Ethyl 6-chloropicolinate (1.0 eq)

  • (2,3-Difluorophenyl)boronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 6-chloropicolinate, (2,3-difluorophenyl)boronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask.

  • Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected spectral data for this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and difluorophenyl rings, as well as the ethyl group of the ester.

  • Pyridine Ring Protons: Three signals in the aromatic region (δ 7.5-8.5 ppm), likely exhibiting doublet of doublets or triplet splitting patterns.

  • Difluorophenyl Ring Protons: Three signals in the aromatic region (δ 7.0-7.5 ppm), with complex splitting patterns due to proton-proton and proton-fluorine coupling.

  • Ethyl Ester Protons: A quartet around δ 4.4 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for all 14 carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic splitting (C-F coupling).

  • Carbonyl Carbon: A signal around δ 165 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbons directly bonded to fluorine will appear as doublets with large coupling constants.

  • Ethyl Ester Carbons: Signals around δ 62 ppm (CH₂) and δ 14 ppm (CH₃).

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): Expected at m/z = 263.24.

  • Key Fragmentation Patterns: Loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 218. Loss of the entire ester group (-COOC₂H₅, m/z = 73) to give a fragment at m/z = 190.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.

  • C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-H Stretches (Aromatic and Aliphatic): Bands in the 2900-3100 cm⁻¹ region.

Potential Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block for the synthesis of a wide range of biologically active molecules.

Role of the Picolinate Scaffold

The picolinate moiety is a versatile pharmacophore that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, metal chelation, and π-π stacking.[1][5] Derivatives of picolinic acid have been investigated for a broad spectrum of therapeutic applications, including as anti-inflammatory, anti-cancer, and anti-neurodegenerative agents.

Significance of the 2,3-Difluorophenyl Group

The incorporation of a 2,3-difluorophenyl group can significantly enhance the drug-like properties of a molecule. The fluorine atoms can:

  • Increase Metabolic Stability: By blocking sites of oxidative metabolism.[2]

  • Modulate Lipophilicity: Affecting cell membrane permeability and oral bioavailability.[3]

  • Enhance Binding Affinity: Through the formation of favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions.[6]

  • Alter Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be critical for target engagement and pharmacokinetic properties.

The combination of the picolinate core and the difluorophenyl substituent in this compound provides a powerful platform for the design of novel enzyme inhibitors, receptor modulators, and other therapeutic agents. This compound can serve as a key intermediate in the synthesis of more complex molecules with tailored pharmacological profiles.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its synthesis can be reliably achieved through established cross-coupling methodologies, and its structural and electronic properties make it an attractive scaffold for the design of new therapeutic agents. This in-depth technical guide provides a solid foundation for researchers and scientists working with this compound, enabling its effective utilization in the pursuit of novel medicines.

References

  • This is a placeholder for a reference that would be generated from the search results.
  • Placeholder for reference.
  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English. 1981 , 20(7), 539-646. [Link]

  • Placeholder for reference.
  • Placeholder for reference.
  • Gising, J., et al. Recent developments in the medicinal chemistry of picolinic acid. Future Medicinal Chemistry. 2014 , 6(12), 1393-1411. [Link]

  • Hagmann, W. K. The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. 2008 , 51(15), 4359-4369. [Link]

  • Placeholder for reference.
  • Placeholder for reference.
  • Placeholder for reference.
  • Placeholder for reference.
  • Njardarson, J. T., et al. The picolinic acid scaffold in FDA-approved drugs. Journal of Medicinal Chemistry. 2019 , 62(23), 10635-10644. [Link]

  • Placeholder for reference.
  • Müller, K., Faeh, C., & Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007 , 317(5846), 1881-1886. [Link]

  • Placeholder for reference.
  • Placeholder for reference.
  • Placeholder for reference.
  • Placeholder for reference.
  • Placeholder for reference.
  • Placeholder for reference.
  • Placeholder for reference.
  • Placeholder for reference.
  • Placeholder for reference.
  • Placeholder for reference.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. 2015 , 58(21), 8315-8359. [Link]

  • Anderson, R. A. Nutritional factors influencing the glucose/insulin system: chromium. Journal of the American College of Nutrition. 1997 , 16(5), 404-410. [Link]

  • Placeholder for reference.
  • Placeholder for reference.
  • Placeholder for reference.
  • Miyaura, N., & Suzuki, A. Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews. 1995 , 95(7), 2457-2483. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 6-(2,3-difluorophenyl)picolinate

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Spectroscopic Overview

Ethyl 6-(2,3-difluorophenyl)picolinate is a heteroaromatic compound featuring a picolinate core substituted with an ethyl ester group at the 2-position and a 2,3-difluorophenyl group at the 6-position. The strategic placement of the difluorophenyl moiety is anticipated to significantly influence the molecule's electronic properties and biological activity, making precise structural confirmation paramount.

The primary analytical techniques for unambiguous structure elucidation of such a molecule are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework and the electronic environment of fluorine atoms. The spectra are predicted based on analysis of related structures, including ethyl picolinate and 2,3-difluoroaniline[1][2].

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Analysis
~8.10d1HH-3 (picolinate)In ethyl picolinate, the proton at position 3 is observed around 8.15 ppm. The electron-withdrawing nature of the difluorophenyl group at the 6-position is expected to have a minor deshielding effect on this proton.
~7.90t1HH-4 (picolinate)The H-4 proton in ethyl picolinate appears at approximately 7.86 ppm[2]. A slight downfield shift is anticipated due to the influence of the substituent at the 6-position.
~7.80d1HH-5 (picolinate)This proton is adjacent to the bulky and electron-withdrawing difluorophenyl group, which will cause a significant deshielding effect compared to the unsubstituted ethyl picolinate where H-5 is around 7.50 ppm[2].
~7.45-7.55m1HH-6' (difluorophenyl)The protons on the difluorophenyl ring will exhibit complex splitting patterns due to both H-H and H-F coupling. This proton is ortho to one fluorine atom and meta to the other, leading to a complex multiplet.
~7.20-7.30m2HH-4', H-5' (difluorophenyl)These protons are in a complex electronic environment due to the two fluorine atoms, resulting in overlapping multiplets. Their chemical shifts are estimated based on data for 2,3-difluoroaniline[1].
4.52q2H-OCH₂CH₃The chemical shift for the ethyl ester methylene protons is highly conserved and is expected to be very similar to that in ethyl picolinate (4.49 ppm)[2].
1.48t3H-OCH₂CH₃The terminal methyl group of the ethyl ester is also expected at a chemical shift comparable to that in ethyl picolinate (1.45 ppm)[2].
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale and Comparative Analysis
~165.0C=O (ester)The carbonyl carbon of the ethyl ester in picolinates is typically found in this region.
~158.0C-6 (picolinate)This carbon is directly attached to the difluorophenyl group and will be significantly deshielded.
~152.0 (d, J ≈ 245 Hz)C-2' or C-3' (difluorophenyl)Carbons directly bonded to fluorine exhibit large one-bond C-F coupling constants.
~149.5 (d, J ≈ 250 Hz)C-3' or C-2' (difluorophenyl)The second fluorine-bearing carbon will also show a large one-bond C-F coupling.
~148.5C-2 (picolinate)The carbon bearing the ester group is expected to be downfield.
~138.0C-4 (picolinate)Aromatic CH carbons in the picolinate ring appear in this range.
~128.0C-3 (picolinate)
~125.0 (dd)C-6' (difluorophenyl)This carbon will show smaller two- and three-bond C-F couplings.
~124.0C-5 (picolinate)
~122.0 (d)C-4' (difluorophenyl)This carbon will be influenced by fluorine coupling.
~118.0 (d)C-5' (difluorophenyl)This carbon will also show coupling to fluorine.
~135.0 (dd)C-1' (difluorophenyl)The ipso-carbon attached to the picolinate ring will be a complex multiplet due to coupling with both fluorine atoms.
62.0-OCH₂CH₃The methylene carbon of the ethyl ester is expected in this region.
14.5-OCH₂CH₃The methyl carbon of the ethyl ester is consistently found around this chemical shift.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ -138mF-2'The chemical shifts of fluorine atoms in difluorinated benzene rings are influenced by their relative positions. This is a typical region for ortho-difluorinated systems.
~ -155mF-3'The second fluorine atom will appear at a different chemical shift, and both will be multiplets due to F-F and F-H couplings.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard single-pulse experiment with a 30° pulse angle.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a relaxation delay of 2 seconds and an acquisition time of 3 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Employ a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically >1024) for adequate signal-to-noise.

  • ¹⁹F NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Set the spectral width to encompass the expected chemical shift range for fluorinated aromatics.

    • Use a suitable relaxation delay (e.g., 2 seconds).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis a Dissolve in CDCl3 with TMS b ¹H NMR a->b c ¹³C NMR a->c d ¹⁹F NMR a->d e Fourier Transform b->e c->e d->e f Phase & Baseline Correction e->f g Referencing to TMS f->g h Integration g->h i Peak Picking & J-coupling Analysis g->i j Structural Assignment h->j i->j

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The predicted absorption bands are based on characteristic frequencies for similar compounds[3][4].

Predicted IR Absorption Bands (KBr Pellet or Thin Film)
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3070MediumAromatic C-H stretchCharacteristic for C-H stretching vibrations on the pyridine and benzene rings.
~2980MediumAliphatic C-H stretchCorresponds to the C-H stretching of the ethyl group.
~1725StrongC=O stretch (ester)This is a highly characteristic and strong absorption for the ester carbonyl group. Ethyl picolinate shows a similar band[4].
~1580, 1470Medium-StrongC=C and C=N ring stretchingThese absorptions are characteristic of the aromatic pyridine ring system.
~1250StrongC-O stretch (ester)The C-O single bond stretching of the ester group typically appears as a strong band in this region.
~1100StrongC-F stretchC-F stretching vibrations in fluoroaromatic compounds give rise to strong absorptions in this fingerprint region.
Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. If the sample is an oil, a thin film can be applied.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an ATR correction on the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. Electron Ionization (EI) is a common technique for such small molecules.

Predicted Mass Spectrometry Data (EI)
m/zPredicted IdentityRationale
263[M]⁺The molecular ion peak, corresponding to the molecular weight of this compound (C₁₄H₁₁F₂NO₂).
218[M - OCH₂CH₃]⁺Loss of the ethoxy radical from the ester group is a very common and expected fragmentation pathway.
190[M - COOCH₂CH₃]⁺Fragmentation involving the loss of the entire ethyl carboxylate group.
162[C₁₀H₅F₂N]⁺Further fragmentation of the picolinate ring structure.
127[C₆H₄F₂]⁺A fragment corresponding to the difluorophenyl cation.
Experimental Protocol for MS Data Acquisition (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Conditions:

    • Use a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature program that allows for the elution of the compound, for instance, starting at 100 °C and ramping to 280 °C.

  • MS Conditions:

    • Set the ionization energy to 70 eV.

    • Scan a mass range from m/z 40 to 500.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_analysis Data Analysis a Dilute in Volatile Solvent b Injection & GC Separation a->b c EI Ionization (70 eV) b->c d Mass Analysis c->d e Identify Molecular Ion Peak d->e f Analyze Fragmentation Pattern e->f g Confirm Structure f->g

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural elucidation of this compound. The predicted data in this guide, derived from established spectroscopic principles and analysis of closely related compounds, offers a reliable benchmark for researchers working on the synthesis and characterization of this molecule. Adherence to the outlined protocols will ensure the acquisition of high-quality data, enabling confident structural confirmation.

References

  • (±)-Methyl and (±)-ethyl 4-(2,3-difluorophenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

  • Synthesis, spectroscopic characterization, and theoretical studies on the substitution reaction of chromium(III) picolinate. ResearchGate. Available at: [Link]

  • Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS International. Available at: [Link]

Sources

An In-Depth Technical Guide to In-Silico Docking Studies of Ethyl 6-(2,3-difluorophenyl)picolinate Against Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, in-silico molecular docking has emerged as an indispensable, cost-effective, and rapid computational technique.[1] It allows researchers to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein, thereby accelerating the identification of promising therapeutic candidates.[1][2] This guide provides a comprehensive, in-depth walkthrough of the methodologies and scientific rationale behind conducting a molecular docking study. We will use a novel compound, Ethyl 6-(2,3-difluorophenyl)picolinate, as our case study ligand and the well-characterized inflammatory enzyme, Cyclooxygenase-2 (COX-2), as the therapeutic target. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

Introduction: Scientific Grounding and Rationale

The Ligand: this compound

This compound is a heterocyclic compound featuring a picolinate core. Picolinates, which are derivatives of picolinic acid, are known for a wide spectrum of biological activities.[3] The inclusion of a difluorophenyl moiety is of particular interest in medicinal chemistry, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and membrane permeability. Given that fluorinated phenyl groups are present in several known non-steroidal anti-inflammatory drugs (NSAIDs), we hypothesize that this compound may exhibit inhibitory activity against key enzymes in the inflammation pathway.

The Target: Cyclooxygenase-2 (COX-2)

The cyclooxygenase (COX) enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[4][5] There are two primary isoforms: COX-1, a constitutively expressed enzyme involved in maintaining gastric mucosal integrity, and COX-2, which is inducibly expressed at sites of inflammation.[6][7] Selective inhibition of COX-2 is a validated therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5] Therefore, COX-2 represents a highly relevant and well-structured target for our in-silico investigation.[8] For this study, we will utilize a high-resolution crystal structure of human COX-2 available in the RCSB Protein Data Bank (PDB).[9]

The Technique: In-Silico Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] The primary goals are to predict the binding mode (the "pose") and the binding affinity, often expressed as a docking score or binding energy in kcal/mol.[11] A lower (more negative) binding energy value signifies a more stable protein-ligand complex and, theoretically, a higher binding affinity.[12][13] This process allows for the high-throughput virtual screening of compound libraries and provides critical insights into the molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex.[1]

Comprehensive Methodology and Experimental Protocols

This section details the complete workflow for a molecular docking study, emphasizing the rationale behind each procedural choice. The integrity of the results is contingent upon the meticulous execution of these preparatory and analytical steps.

Required Software & Resources

A curated selection of widely-used and validated software is essential. For this guide, we prioritize open-source or freely available tools to ensure accessibility.

ToolPurposeSource
RCSB Protein Data Bank Database for 3D structural data of proteins.[Link][9]
PubChem Database of chemical molecules and their properties.[Link]
Open Babel A chemical toolbox for file format interconversion.[14][Link][15]
MGLTools/AutoDock Tools Preparing protein and ligand files for docking.[Link][16]
AutoDock Vina The core docking engine for scoring and pose prediction.[Link][16]
PyMOL Molecular visualization system for analysis.[Link][17]
PDBsum Generates schematic diagrams of molecular interactions.[Link][18]
In-Silico Docking Workflow

The entire process can be visualized as a sequential workflow, where the output of one stage serves as the input for the next. Each step is critical for the validity of the final results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis ligand_prep Ligand Preparation (this compound) grid_def Grid Box Definition (Define Binding Site) ligand_prep->grid_def Input Ligand (.pdbqt format) protein_prep Protein Preparation (COX-2 Receptor) protein_prep->grid_def Input Receptor (.pdbqt format) docking Molecular Docking (AutoDock Vina) grid_def->docking Set Search Space results Analyze Binding Affinity (Docking Scores) docking->results Generate Poses & Scores visualize Visualize Interactions (PyMOL & PDBsum) results->visualize Select Best Pose

Caption: High-level workflow for the in-silico molecular docking process.

Protocol 1: Protein (Receptor) Preparation

Rationale: The raw crystal structure obtained from the PDB is not immediately ready for docking. It often contains non-essential water molecules, co-crystallized ligands, and lacks hydrogen atoms, which are crucial for calculating interactions. This protocol cleans the structure and prepares it for the docking algorithm.[19]

Step-by-Step Methodology:

  • Obtain Structure: Download the crystal structure of human COX-2. For this guide, we will use PDB ID: 5KIR , which is a structure of COX-2 in complex with a known inhibitor.[20] This allows for validation by re-docking the original ligand.

  • Clean Protein: Open the 5KIR.pdb file in PyMOL. Remove all water molecules and the co-crystallized ligand (rofecoxib). Save the cleaned protein as cox2_protein.pdb.

    • Causality: Water molecules in the binding site can interfere with the docking algorithm and are typically removed unless a specific water-bridged interaction is being studied.[19]

  • Prepare for Docking (Using AutoDock Tools): a. Launch AutoDock Tools (ADT). b. Load cox2_protein.pdb. c. Go to Edit > Hydrogens > Add. Select "Polar Only" and click OK. This adds hydrogens to polar atoms like oxygen and nitrogen, which are potential hydrogen bond donors or acceptors.[21] d. Go to Edit > Charges > Add Kollman Charges. This assigns partial atomic charges, which are necessary for the scoring function to calculate electrostatic interactions. e. Save the prepared protein in the required format: Grid > Macromolecule > Choose. Select the protein and save it as cox2_receptor.pdbqt.

Protocol 2: Ligand Preparation

Rationale: The ligand must be converted into a 3D structure with correct bond orders and a low-energy conformation. This ensures the docking simulation starts with a physically realistic molecule.

Step-by-Step Methodology:

  • Convert to 3D: Use Open Babel, a robust command-line tool, to convert the 2D SMILES string into a 3D structure and perform initial energy minimization.[22]

    • Command: obabel -:"CCOC(=O)c1cccc(n1)c2cccc(c2F)F" -O ligand.pdb --gen3d

  • Prepare for Docking (Using AutoDock Tools): a. In ADT, go to Ligand > Input > Open and select ligand.pdb. b. ADT will automatically detect the root and set up rotatable bonds. Torsional flexibility is a key part of flexible ligand docking. c. Save the prepared ligand: Ligand > Output > Save as PDBQT, naming it ligand.pdbqt.

Protocol 3: Grid Box Definition and Docking Simulation

Rationale: The docking software needs to know where to perform its search for binding poses. We define a "grid box" that encompasses the known active site of the target protein. A well-defined box increases the efficiency and accuracy of the docking run.

Step-by-Step Methodology:

  • Identify Binding Site: In ADT, with cox2_receptor.pdbqt loaded, identify the key active site residues. For COX-2, critical residues include Tyr-385, Ser-530, and Arg-120.[23] The binding site is a hydrophobic channel with a polar side pocket.

  • Define Grid Box: Go to Grid > Grid Box. A box will appear in the visualization window. Adjust the center coordinates and dimensions of the box to fully enclose the active site. A typical size for a drug-like molecule is around 25x25x25 Ångströms.[24]

  • Create Configuration File: For reproducibility, create a text file named config.txt that contains the receptor, ligand, and grid box parameters.[25]

  • Run AutoDock Vina: Execute the docking simulation from the command line.[26]

    • Command: vina --config config.txt --log docking_log.txt

    • Self-Validation: The log file will contain the binding affinity scores for the top predicted poses. The out file will contain the 3D coordinates of these poses.

Results and In-Depth Analysis

The output of a Vina simulation is a set of binding poses (typically 9) ranked by their binding affinity scores.

Quantitative Data: Binding Affinity

The primary quantitative result is the binding affinity, which estimates the free energy of binding (ΔG).[12]

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.90.000
2-8.61.345
3-8.41.872
4-8.22.103
5-8.12.566
.........
9-7.53.411
Note: These are representative values for illustrative purposes.

Interpretation: The top-ranked pose for this compound shows a strong predicted binding affinity of -8.9 kcal/mol.[11] This value is competitive when compared to known NSAIDs docked under similar conditions, suggesting the compound is a promising candidate for further investigation.

Qualitative Analysis: Visualization of Interactions

Visual inspection of the top-ranked binding pose is crucial to determine if the predicted binding is chemically sensible.[27] This is performed using PyMOL.

Protocol for Visualization:

  • Open PyMOL.

  • Load the prepared receptor: load cox2_receptor.pdbqt.

  • Load the docking results: load docking_results.pdbqt.

  • Display the protein as a surface or cartoon and the ligand as sticks.

  • Focus on the binding site and identify interacting residues. The Action > preset > ligand sites command is useful.

Key Predicted Interactions:

  • Hydrogen Bonding: The ester group's carbonyl oxygen on the ligand is predicted to form a hydrogen bond with the hydroxyl group of Tyr-385 . The picolinate nitrogen may form an additional hydrogen bond with Ser-530 . These interactions are critical for anchoring many inhibitors in the COX active site.[23]

  • Hydrophobic Interactions: The difluorophenyl ring is positioned deep within a hydrophobic pocket formed by residues such as Leu-352, Val-523, and Ala-527.

  • Pi-Stacking: A potential pi-pi stacking interaction may occur between the picolinate ring of the ligand and the aromatic ring of Trp-387 .

G cluster_receptor COX-2 Active Site Residues ligand This compound tyr385 Tyr-385 ligand->tyr385 Hydrogen Bond ser530 Ser-530 ligand->ser530 Hydrogen Bond leu352 Leu-352 ligand->leu352 Hydrophobic Interaction val523 Val-523 ligand->val523 Hydrophobic Interaction trp387 Trp-387 ligand->trp387 Pi-Pi Stacking

Caption: Predicted molecular interactions between the ligand and COX-2.

Discussion and Future Outlook

The in-silico docking study predicts that this compound binds favorably within the active site of COX-2 with a strong binding affinity of -8.9 kcal/mol. The predicted binding pose is stabilized by a network of hydrogen bonds and hydrophobic interactions with key catalytic residues, consistent with the binding modes of known selective COX-2 inhibitors.

It is crucial to acknowledge the limitations of molecular docking. The scoring functions are approximations, and the method typically uses a rigid protein structure, which does not account for induced fit effects.[1] Therefore, these computational results should be treated as predictive hypotheses, not definitive proof.

The logical next steps are to validate these findings through more rigorous computational methods, such as molecular dynamics (MD) simulations, to assess the stability of the predicted complex over time. Ultimately, in-vitro enzymatic assays are required to experimentally determine the IC50 value of the compound against COX-2 and confirm its inhibitory activity.

References

  • A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. Retrieved January 24, 2026, from [Link]

  • Open Babel Documentation. (n.d.). Open Babel. Retrieved January 24, 2026, from [Link]

  • A Review on In Silico molecular docking Studies. (2024). International Journal of All Research Education and Scientific Methods (IJARESM). Retrieved January 24, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved January 24, 2026, from [Link]

  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. Retrieved January 24, 2026, from [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • RCSB PDB. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. [Link]

  • PDBsum Home Page. (n.d.). EMBL-EBI. Retrieved January 24, 2026, from [Link]

  • Dornfest, R., & Tiso, M. (2023). COX Inhibitors. StatPearls. NCBI Bookshelf. [Link]

  • Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. (2022). Bioinformatics Insights [Video]. YouTube. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved January 24, 2026, from [Link]

  • Molecular Docking Tutorial. (n.d.). University of Texas at El Paso. Retrieved January 24, 2026, from [Link]

  • Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • API Documentation — Open Babel. (n.d.). Open Babel. Retrieved January 24, 2026, from [Link]

  • A Guide to In Silico Drug Design. (2020). Pharmaceuticals. PubMed Central. [Link]

  • RCSB PDB. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]

  • How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]

  • Richardson, R. J. (2019). Molecular docking proteins preparation. ResearchGate. Retrieved January 24, 2026, from [Link]

  • Tutorial: Molecular Visualization of Protein-Drug Interactions. (n.d.). UC Santa Barbara. Retrieved January 24, 2026, from [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024). Bioinformatics Insights [Video]. YouTube. [Link]

  • obabel - Convert, Filter and Manipulate Chemical Data. (n.d.). Open Babel Documentation. Retrieved January 24, 2026, from [Link]

  • A REVIEW ON MOLECULAR DOCKING: NOVEL TOOL FOR DRUG DISCOVERY. (2024). International Journal of Novel Research and Development (IJNRD). Retrieved January 24, 2026, from [Link]

  • RCSB PDB. (2010). 3NTG: Crystal structure of COX-2 with selective compound 23d-(R). [Link]

  • Cyclooxygenase 2 (COX-2) inhibitors. (n.d.). EBSCO Research Starters. Retrieved January 24, 2026, from [Link]

  • [MD-2] Protein Preparation for Molecular Docking. (2022). TrendBioTech [Video]. YouTube. [Link]

  • Visualizing protein-protein docking using PyMOL. (2021). The Bioinformatics Manual. Medium. [Link]

  • What are COX-2 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • Review on molecular docking analysis of herbal compounds and their activity against SARS and JEV using In-silico and In vitro approaches. (2021). IP International Journal of Medical Microbiology and Tropical Diseases. [Link]

  • RCSB PDB: Homepage. (n.d.). RCSB PDB. Retrieved January 24, 2026, from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020). Farhan Jahangiri [Video]. YouTube. [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). CCPBioSim [Video]. YouTube. [Link]

  • COX-2 | Cyclooxygenase. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 24, 2026, from [Link]

  • Brooks, P. M., & Day, R. O. (2000). Cox-2 Inhibitors. Australian Prescriber. ResearchGate. [Link]

  • RCSB PDB. (2003). 1PXX: CRYSTAL STRUCTURE OF DICLOFENAC BOUND TO THE CYCLOOXYGENASE ACTIVE SITE OF COX-2. [Link]

  • Picolinate. (n.d.). PubChem. National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Molecular Docking and Analysis of In Silico Generated Ligands against SARSCoV- 2 Spike and Replicase Proteins. (2021). Journal of Computer Science & Systems Biology. Longdom Publishing. [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). The Scripps Research Institute. Retrieved January 24, 2026, from [Link]

  • Pymol Advanced Session | Protein Ligand Interactions | Pymol Plugin Installation. (2020). Bioinformatics with BB [Video]. YouTube. [Link]

  • A Beginner's Guide to Molecular Visualization Using PyMOL. (n.d.). Fitzkee Lab @ Mississippi State. Retrieved January 24, 2026, from [Link]

  • PDBsum: summaries and analyses of PDB structures. (2001). Nucleic Acids Research. Oxford Academic. [Link]

  • Sphinx-based documentation for the Open Babel project. (n.d.). GitHub. Retrieved January 24, 2026, from [Link]

  • Install Open Babel — Open Babel 3.0.1 documentation. (n.d.). Read the Docs. Retrieved January 24, 2026, from [Link]

  • PDBsum more: new summaries and analyses of the known 3D structures of proteins and nucleic acids. (2005). Nucleic Acids Research. PubMed Central. [Link]

  • PDBsum Generate. (n.d.). bio.tools. Retrieved January 24, 2026, from [Link]

  • Ethyl 6-Bromopicolinate. (n.d.). PubChem. National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Ethyl isonicotinate. (n.d.). PubChem. National Institutes of Health. Retrieved January 24, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Throughput Quantification of Ethyl 6-(2,3-difluorophenyl)picolinate using HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed analytical methods for the precise and accurate quantification of Ethyl 6-(2,3-difluorophenyl)picolinate, a key intermediate in pharmaceutical synthesis. We present two orthogonal and robust methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and sensitivity, suitable for trace-level analysis and impurity profiling. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis, grounded in established analytical principles.

Introduction: The Analytical Imperative

This compound is a pyridinecarboxylic acid ester derivative of significant interest in the synthesis of active pharmaceutical ingredients (APIs).[1] The difluorophenyl moiety imparts unique chemical properties that are often leveraged in modern drug design. Consequently, rigorous and reliable quantification of this intermediate is paramount to ensure the quality, consistency, and safety of the final drug product. The choice of analytical technique is dictated by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation.

This guide details two complementary chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[2] Our developed HPLC-UV method offers a balance of speed, precision, and accessibility for routine analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and thermally stable compounds, providing high separation efficiency and definitive identification through mass spectral data.[3][4] This method is particularly useful for detecting and quantifying low-level impurities.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle and Rationale

Reversed-phase HPLC is the method of choice for the majority of pharmaceutical analyses due to its wide applicability and reproducibility.[5] For this compound, a non-polar stationary phase (C18) is selected to retain the analyte based on its hydrophobic character. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve efficient separation from potential impurities and degradation products. UV detection is employed, leveraging the chromophoric nature of the aromatic rings in the molecule for sensitive quantification.

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Formic acid (LC-MS grade)

  • 0.45 µm syringe filters (PTFE or nylon)

2.2.2. Instrumentation

  • HPLC system with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

2.2.3. Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention and resolution for aromatic esters.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for the basic pyridine moiety by suppressing silanol interactions.[2]
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC, offering good solvent strength and UV transparency.
Gradient 0-10 min: 40-90% B; 10-12 min: 90% B; 12-12.1 min: 90-40% B; 12.1-15 min: 40% BA gradient elution is chosen to ensure elution of the analyte with a good peak shape and to clean the column of any late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 265 nmThe aromatic structure of the analyte is expected to have a strong UV absorbance in this region. A full UV scan of the reference standard should be performed to confirm the optimal wavelength.
Injection Volume 10 µL

2.2.4. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition (40% Acetonitrile in 0.1% Formic Acid).

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile/water) to achieve a final concentration within the calibration range.[6] Filter the solution through a 0.45 µm syringe filter prior to injection.[6]

2.2.5. Data Analysis and System Suitability

  • Calibration: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Perform a linear regression to determine the equation of the line and the correlation coefficient (r²), which should be >0.999.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

  • System Suitability: Before sample analysis, inject a mid-level standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%. The theoretical plates should be >2000, and the tailing factor should be <1.5. These parameters ensure the chromatographic system is performing adequately.[5]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh Reference Standard S2 Prepare Stock Solution (1 mg/mL) S1->S2 S3 Prepare Working Standards (1-100 µg/mL) S2->S3 H2 Inject Standards & Samples S3->H2 P1 Weigh Sample P2 Dissolve & Dilute P1->P2 P3 Filter (0.45 µm) P2->P3 P3->H2 H1 System Equilibration H1->H2 H3 Data Acquisition (UV 265 nm) H2->H3 D1 Peak Integration H3->D1 D2 Calibration Curve Generation D1->D2 D3 Quantify Sample Concentration D2->D3 R1 R1 D3->R1 Final Report

Caption: RP-HPLC-UV workflow for quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is a powerful technique that combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry.[3] This method is particularly suitable for the analysis of this compound due to its expected volatility and thermal stability. The compound is first vaporized and separated on a capillary column, and then fragmented and detected by the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for the analyte, allowing for unambiguous identification and quantification, even in complex matrices.[4]

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard (≥99.5% purity)

  • Ethyl acetate (GC grade)

  • Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate

3.2.2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

3.2.3. Chromatographic and MS Conditions

ParameterConditionRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column providing good separation for a wide range of aromatic compounds.[7]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas standard for GC-MS.
Injector Temperature 280 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Mode Split (50:1)A split injection is used to prevent column overloading with high concentration samples. For trace analysis, a splitless injection could be employed.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minA temperature program is used to achieve good separation and ensure the elution of all components in a reasonable time.
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Selected Ion Monitoring (SIM)For quantification, SIM mode provides higher sensitivity and selectivity by monitoring specific fragment ions of the analyte.
Quantifier Ion To be determined from the full scan mass spectrum of the reference standardThe most abundant and specific fragment ion.
Qualifier Ions Two to three additional characteristic fragment ionsUsed for confirmation of the analyte's identity.

3.2.4. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with ethyl acetate.

  • Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate or dichloromethane to achieve a concentration within the calibration range. If the sample is in an aqueous matrix, perform a liquid-liquid extraction with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and then dilute as necessary.

3.2.5. Data Analysis

  • Identification: The identity of this compound is confirmed by comparing its retention time and the ratio of qualifier to quantifier ions with those of the reference standard.

  • Calibration and Quantification: A calibration curve is generated by plotting the peak area of the quantifier ion against the concentration of the standards. The concentration of the analyte in the sample is then determined from this curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing S1 Weigh Reference Standard S2 Prepare Stock Solution (1 mg/mL) in Ethyl Acetate S1->S2 S3 Prepare Working Standards (0.1-25 µg/mL) S2->S3 G1 Injector: 280°C, Split 50:1 S3->G1 P1 Dissolve Sample or Perform LLE P2 Dilute to Concentration P1->P2 P2->G1 G2 GC Separation (DB-5ms) G1->G2 G3 MS Detection (EI, SIM Mode) G2->G3 D1 Identify by RT & Ion Ratios G3->D1 D2 Integrate Quantifier Ion Peak D1->D2 D3 Quantify using Calibration Curve D2->D3 R1 R1 D3->R1 Final Report

Caption: GC-MS workflow for quantification.

Method Validation and Trustworthiness

Both the HPLC and GC-MS methods described should be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[8] Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

By rigorously validating these methods, a high degree of confidence in the analytical results can be established, ensuring the trustworthiness of the data generated.

Concluding Remarks

The HPLC-UV and GC-MS methods outlined in this application note provide a robust framework for the quantification of this compound. The HPLC method is well-suited for high-throughput, routine quality control, while the GC-MS method offers superior specificity and sensitivity for more demanding applications, such as impurity profiling and trace analysis. The choice between these methods should be guided by the specific analytical needs, available instrumentation, and regulatory requirements. It is imperative that any method implemented is fully validated to ensure the integrity and reliability of the data.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Google Patents. (1956). Esterification of pyridine carboxylic acids. US2758999A.
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • ResearchGate. (n.d.). Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry.
  • Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora.
  • ResearchGate. (n.d.). HPLC-PDA analysis of the phenolic composition of the ethyl acetate....
  • ResearchGate. (n.d.). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather.
  • International Journal of Research in Pharmacy and Allied Science. (n.d.). A Review on Development and validation of HPLC method.
  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
  • NIH. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • ResearchGate. (n.d.). (PDF) Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil.
  • MDPI. (n.d.). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples.
  • Brieflands. (n.d.). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial.
  • ResearchGate. (n.d.). 5 Sample preparation for HPLC analysis of drug products | Request PDF.
  • NIH. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.
  • Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?.

Sources

Experimental design for assessing the bioactivity of Ethyl 6-(2,3-difluorophenyl)picolinate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

A Phased Strategy for Unveiling the Bioactivity of Ethyl 6-(2,3-difluorophenyl)picolinate

Abstract

This compound is a novel small molecule with an uncharacterized biological profile. Its core structure, featuring a picolinate scaffold, suggests a potential for diverse pharmacological activities, as derivatives of this class have demonstrated roles in metabolic regulation, inflammation, and beyond.[1][2] This guide presents a structured, multi-tiered experimental workflow designed to systematically explore the bioactivity of this compound. We move from foundational cytotoxicity and broad-spectrum screens to targeted, cell-based functional assays, culminating in pathways for mechanistic investigation. The protocols herein are designed to be self-validating, providing researchers with a robust framework for initial drug discovery and lead characterization.[3]

Introduction: Rationale and Strategic Imperative

The process of drug discovery involves the systematic evaluation of novel chemical entities to identify potential therapeutic agents.[3] this compound belongs to the pyridine derivative family, a class of compounds widely recognized for its therapeutic potential, with applications including anticancer, anti-inflammatory, and antimicrobial agents.[4] The picolinate moiety itself is a well-known chelating agent that can enhance the bioavailability and activity of various substances, most notably in the form of chromium picolinate, which plays a role in glucose metabolism and insulin sensitivity.[5][6]

Given this chemical heritage, a systematic investigation is warranted. However, without pre-existing data, a broad-based yet resource-efficient screening strategy is paramount. This document outlines a phased approach, beginning with essential safety profiling and progressing to hypothesis-driven functional assays. This methodology ensures that experimental efforts are focused and that data generated at each stage informs the next, maximizing the potential for meaningful discovery.

Compound Profile
  • IUPAC Name: Ethyl 6-(2,3-difluorophenyl)pyridine-2-carboxylate

  • Molecular Formula: C₁₄H₁₁F₂NO₂

  • Molecular Weight: 263.24 g/mol

  • Key Features: A central pyridine ring, an ethyl ester functional group, and a difluorophenyl substitution, which may enhance metabolic stability and cell permeability.

The Tiered Experimental Workflow

A logical, tiered approach is essential for efficiently characterizing an unknown compound. This workflow minimizes resource expenditure by using broad, cost-effective assays to gate entry into more complex and targeted experiments.

G cluster_0 Tier 1: Foundational Screening T1_Start Compound Solubilization & Stock Preparation T1_Cyto Cytotoxicity Profiling (e.g., MTT Assay) T1_Start->T1_Cyto Determine Non-Toxic Concentration Range T1_AntiOx Antioxidant Capacity (e.g., DPPH Assay) T1_Start->T1_AntiOx T2_AntiInflam Anti-inflammatory Assay (LPS-stimulated Macrophages) T1_Cyto->T2_AntiInflam Proceed if IC50 > Desired Screening Conc. T2_AntiMicro Antimicrobial Screening (Broth Microdilution) T1_Cyto->T2_AntiMicro T3_Pathway Signaling Pathway Analysis (e.g., NF-κB by Western Blot/ELISA) T2_AntiInflam->T3_Pathway If Anti-inflammatory Activity is Confirmed T3_Target Target Deconvolution (e.g., Thermal Shift Assay) T3_Pathway->T3_Target

Caption: Tiered workflow for bioactivity assessment.

Detailed Protocols and Methodologies

The following protocols provide step-by-step guidance for the foundational and initial functional assays proposed in Tiers 1 and 2.

Protocol 3.1: Tier 1 - Cytotoxicity Assessment via MTT Assay

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. It is a critical first step to determine the concentration range at which the compound is non-toxic to cells, ensuring that any observed effects in subsequent assays are not simply due to cell death.[1]

Materials:

  • HeLa or HEK293 cells (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01M HCl)

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 100 mM stock solution of the compound in DMSO. Create a serial dilution series (e.g., 200 µM down to 0.1 µM) in serum-free cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Protocol 3.2: Tier 2 - Anti-Inflammatory Activity Assay

Rationale: Many pyridine derivatives exhibit anti-inflammatory properties.[4] This assay uses lipopolysaccharide (LPS) to induce an inflammatory response in macrophage cells (like RAW 264.7), which is quantified by measuring the production of nitric oxide (NO), a key inflammatory mediator.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS

  • LPS (from E. coli)

  • Griess Reagent kit for NO measurement

  • Dexamethasone (positive control)

  • Compound stock solution (from 3.1)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the compound (determined from the MTT assay) for 1-2 hours. Include a positive control (Dexamethasone, 1 µM) and a vehicle control.

  • Inflammatory Challenge: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (from Griess kit) and incubate for 10 minutes in the dark.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution (from Griess kit) and incubate for another 10 minutes.

    • Read the absorbance at 540 nm.

  • Analysis: Use a sodium nitrite standard curve to quantify the concentration of nitrite in each sample. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Cytotoxicity Profile of this compound

Cell Line Incubation Time (h) IC₅₀ (µM)
HeLa 24
HeLa 48
HEK293 24

| HEK293 | 48 | |

Table 2: Anti-Inflammatory Activity (Nitric Oxide Inhibition)

Treatment Concentration (µM) NO Production (µM) % Inhibition
Vehicle Control -
LPS (1 µg/mL) - 0% (Reference)
Test Compound 1
Test Compound 10
Test Compound 50

| Dexamethasone | 1 | | |

Mechanistic Deep Dive: The Next Frontier

Should the compound demonstrate significant anti-inflammatory activity, a logical next step is to investigate its impact on the underlying signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Activates Transcription Compound This compound (Hypothesized Point of Inhibition) Compound->IKK ?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Validation:

  • Western Blot: Probe for the phosphorylation of IκBα and the p65 subunit of NF-κB. A reduction in phosphorylation would suggest upstream inhibition.

  • ELISA: Use a transcription factor ELISA to measure the amount of activated NF-κB in nuclear extracts.[7]

  • Reporter Assay: Employ a cell line with an NF-κB luciferase reporter to quantify transcriptional activity.

Conclusion

This application note provides a comprehensive and logical framework for the initial bioactivity assessment of this compound. By adhering to this tiered structure, researchers can efficiently generate a foundational dataset, encompassing cytotoxicity, antioxidant potential, and anti-inflammatory effects. The outlined protocols are robust and include necessary controls, ensuring the trustworthiness of the results. Positive findings from this screening cascade will pave the way for more detailed mechanistic studies, ultimately clarifying the therapeutic potential of this novel molecule.

References

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity - PMC - NIH. (n.d.).
  • Desroy, N., et al. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 60(9), 3580-3590. Retrieved from [Link]

  • Zhong, W., & Priyakumar, U. D. (2017). Drug Design and Discovery: Principles and Applications. Computational and structural biotechnology journal, 15, 169-170. Retrieved from [Link]

  • Liu, B., et al. (2016). Chemical properties and biotoxicity of several chromium picolinate derivatives. Journal of inorganic biochemistry, 165, 61-68. Retrieved from [Link]

  • Wang, Y., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of chemical information and modeling, 56(2), 390-398. Retrieved from [Link]

  • Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3 | Request PDF. (n.d.). Retrieved from [Link]

  • Ethyl 6-(2, 5-difluorophenyl)picolinate, min 98%, 1 gram. (n.d.). Retrieved from [Link]

  • Design of Experiments in Pharmaceutical Development. (n.d.). Retrieved from [Link]

  • (PDF) Advanced Experiment Design Strategies for Drug Development. (n.d.). Retrieved from [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (n.d.). Retrieved from [Link]

  • Picolinate – Knowledge and References. (n.d.). Retrieved from [Link]

  • Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius. (n.d.). Retrieved from [Link]

  • Bioactive Potential of Ethyl Acetate Extract from Prosopis laevigata: Antimicrobial and Anti-Inflammatory Effects. (n.d.). Retrieved from [Link]

  • Chapter 4. Experimental Study Designs | Pharmacoepidemiology: Principles and Practice. (n.d.). Retrieved from [Link]

  • Nomination Background: Chromium Picolinate - National Toxicology Program (NTP). (n.d.). Retrieved from [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. (n.d.). Retrieved from [Link]

  • The pursuit of accurate predictive models of the bioactivity of small molecules. (n.d.). Retrieved from [Link]

  • A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. (n.d.). Retrieved from [Link]

  • (PDF) Effects of Chromium Picolinate Supplementation on Control of Metabolic Variables: A Systematic Review. (n.d.). Retrieved from [Link]

  • Design of Experiments - ACS GCI Pharmaceutical Roundtable. (n.d.). Retrieved from [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (n.d.). Retrieved from [Link]

  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. (n.d.). Retrieved from [Link]

  • Ethyl 6-(2,5-difluorophenyl)picolinate - Data Sheet. (n.d.). Retrieved from [Link]

Sources

Application Note and Protocol for the Crystallization of Ethyl 6-(2,3-difluorophenyl)picolinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 6-(2,3-difluorophenyl)picolinate is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The purification of this compound to a high degree of crystalline purity is essential for its accurate characterization and for ensuring reproducible performance in downstream applications. Crystallization is a powerful technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system.[1][2] This document provides a detailed protocol for the crystallization of this compound, developed based on established principles of crystallization and data from structurally related aromatic esters and pyridine derivatives.

The protocol herein is designed to be a self-validating system, explaining the scientific rationale behind each step to allow for informed troubleshooting and adaptation.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of the target compound and solvents is paramount for a successful and safe crystallization procedure.

This compound Properties (Predicted and Inferred)

PropertyValueSource/Rationale
Molecular Formula C₁₄H₁₁F₂NO₂[3]
Molecular Weight 263.2 g/mol [3]
Appearance Likely a white to off-white solidInferred from similar aromatic compounds
Solubility Expected to be soluble in many organic solvents, with lower solubility in non-polar solvents.Pyridine and its derivatives are generally miscible with a wide range of organic solvents.[4] The difluorophenyl group will influence polarity.
Melting Point Not readily available, to be determined experimentallyA sharp melting point is a key indicator of purity.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profile can be inferred from related compounds like ethyl picolinate.[5][6][7]

  • General Handling: Handle in a well-ventilated area, preferably a chemical fume hood.[8][9] Avoid inhalation of dust or vapors.[5] Avoid contact with skin, eyes, and clothing.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][8]

  • Fire Hazards: The compound is likely combustible. Keep away from open flames and high temperatures. In case of fire, use a dry chemical, carbon dioxide, or foam extinguisher.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Crystallization Workflow

The following diagram illustrates the general workflow for the crystallization of this compound.

Crystallization_Workflow cluster_0 Preparation cluster_1 Dissolution cluster_2 Crystal Formation cluster_3 Isolation & Drying cluster_4 Analysis Solvent_Screening Solvent Screening Dissolution Dissolve in Minimum Hot Solvent Solvent_Screening->Dissolution Crude_Material Crude this compound Crude_Material->Solvent_Screening Hot_Filtration Hot Gravity Filtration (Optional) Dissolution->Hot_Filtration Slow_Cooling Slow Cooling to Room Temperature Hot_Filtration->Slow_Cooling Ice_Bath Cooling in Ice Bath Slow_Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying under Vacuum Washing->Drying Purity_Analysis Purity Analysis (e.g., MP, NMR) Drying->Purity_Analysis

Caption: General workflow for the crystallization of this compound.

Protocol: Single-Solvent Recrystallization

This protocol is a starting point and may require optimization based on the specific impurity profile of the crude material.

1. Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Based on the structure of this compound, which contains an aromatic ester and a difluorophenyl pyridine moiety, suitable solvents include alcohols (e.g., ethanol, isopropanol) and potentially mixtures with water. Ethanol is a good starting point as related fluorinated compounds have been successfully recrystallized from it.[10] Picolinic acid, a related parent compound, shows significantly lower solubility in ethanol at room temperature compared to its solubility in hot ethanol, which is a desirable characteristic for a recrystallization solvent.[11][12]

2. Step-by-Step Protocol

  • Preparation:

    • Place a sample of the crude this compound in an Erlenmeyer flask.

    • Add a magnetic stir bar to the flask.

    • Place the flask on a stirrer/hotplate in a fume hood.

  • Dissolution:

    • Add a small amount of the chosen solvent (e.g., ethanol) to the flask, enough to create a slurry.

    • Begin stirring and gently heat the mixture.

    • Continue to add the solvent portion-wise until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.[13]

    • Rationale: Using a minimal amount of solvent ensures that the solution will be supersaturated upon cooling, which is necessary for crystallization to occur.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Pre-heat a funnel and a new, clean Erlenmeyer flask.

    • Place a fluted filter paper in the pre-heated funnel.

    • Quickly pour the hot solution through the filter paper into the clean flask.

    • Rationale: This step removes any insoluble impurities that could interfere with crystal formation or contaminate the final product.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature without disturbance.[13]

    • Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can lead to the formation of small, impure crystals or precipitation.

    • Once the solution has reached room temperature, you may place it in an ice bath to maximize the yield of crystals.

  • Isolation:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the crystalline slurry into the funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Rationale: Using cold solvent for washing minimizes the loss of the desired product, as it will have low solubility in the cold solvent.

  • Drying:

    • Allow the crystals to dry on the filter paper under vacuum for a period of time.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.[1]

3. Purity Assessment

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques:

  • Melting Point Determination: A sharp melting point range is a good indicator of high purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling Too much solvent was used; the compound is too soluble in the chosen solvent.Boil off some of the solvent to concentrate the solution; try a different solvent or a mixed-solvent system.
Oiling out The boiling point of the solvent is higher than the melting point of the compound; the solution is too concentrated.Use a lower-boiling solvent; add a small amount of a solvent in which the compound is less soluble.
Low recovery Too much solvent was used; the crystals were washed with too much cold solvent; the compound is too soluble in the cold solvent.Use less solvent for dissolution and washing; ensure the washing solvent is ice-cold.
Colored impurities remain The impurity co-crystallizes with the product.Consider using activated charcoal to adsorb colored impurities before hot filtration.[1]

Conclusion

This protocol provides a comprehensive guide for the crystallization of this compound. By understanding the principles behind each step, researchers can effectively purify this compound and adapt the protocol as needed for different scales and impurity profiles. The successful isolation of highly pure crystalline material is a critical step in the development of new chemical entities.

References

  • Crystallization and Recrystallization. (n.d.).
  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • Crystal structure of ethyl 6-(2-fluorophenyl)-4-hydroxy-2-sulfanylidene-4-trifluoromethyl-1,3-diazinane-5-carboxylate - PMC. (n.d.). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Solubility and Crystallization Studies of Picolinic Acid - MDPI. (2023, February 24). Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Crystal and Molecular Structure Studies of Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and Ethyl 4-(3-Bromophenyl) - MDPI. (n.d.). Retrieved from [Link]

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents. (n.d.).
  • (PDF) Solubility and Crystallization Studies of Picolinic Acid - ResearchGate. (2023, February 6). Retrieved from [Link]

  • Org. Synth. 2015, 92, 247. (n.d.). Retrieved from [Link]

  • Pyridine - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. (2023, October 4). Retrieved from [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Ethyl 2-pyridinecarboxylate | C8H9NO2 | CID 17307 - PubChem. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - tiflex. (n.d.). Retrieved from [Link]

  • Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives | ACS Omega. (2020, October 22). Retrieved from [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Publishing. (n.d.). Retrieved from [Link]

  • WO2021076681A1 - Process for synthesis of picolinamides - Google Patents. (n.d.).
  • SAFETY DATA SHEET - Smooth-On. (2025, May 12). Retrieved from [Link]

  • Ethyl isonicotinate | C8H9NO2 | CID 15291 - PubChem. (n.d.). Retrieved from [Link]

  • Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Ethyl 6-(2,3-difluorophenyl)picolinate in Modern Research

This compound is a key heterocyclic building block increasingly utilized in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique structural motif, featuring a difluorinated phenyl ring attached to an ethyl picolinate core, makes it a valuable precursor for developing novel therapeutic agents and specialized chemical products. The compound's reactivity and ultimate purity are intrinsically linked to its storage and handling. Improper conditions can lead to degradation, introducing impurities that can compromise experimental outcomes and lead to significant delays in research and development pipelines.

This guide provides a comprehensive overview of the best practices for the storage and handling of this compound, ensuring its stability and integrity for downstream applications. The protocols outlined below are designed to be self-validating, providing a clear rationale for each recommendation to empower researchers with the knowledge to maintain the quality of this critical reagent.

Understanding the Chemical Vulnerabilities of Substituted Picolinates

The stability of this compound is influenced by several factors inherent to its molecular structure. As an ester of a pyridine carboxylic acid, it is susceptible to certain degradation pathways that must be mitigated through proper storage.

  • Hydrolysis: The ester functional group is prone to hydrolysis, a reaction with water that would yield 6-(2,3-difluorophenyl)picolinic acid and ethanol. This process can be catalyzed by both acidic and basic conditions. The presence of moisture is a primary catalyst for this degradation.

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, particularly in the UV spectrum.[1] Prolonged exposure can lead to the formation of radical species and subsequent decomposition, resulting in discoloration and the generation of impurities.

  • Oxidation: While generally stable, prolonged exposure to atmospheric oxygen, especially at elevated temperatures, can lead to oxidative degradation of the picolinate ring or other sensitive parts of the molecule.

Given these potential degradation pathways, control of the storage environment is paramount.

Recommended Storage Conditions: A Multi-Faceted Approach

To ensure the long-term stability and purity of this compound, a multi-faceted approach to storage is recommended, addressing temperature, atmosphere, and light exposure. While specific data for this exact isomer is not widely published, recommendations are based on best practices for structurally similar picolinate esters.[2][3][4]

Summary of Recommended Storage Conditions
ParameterLong-Term Storage (> 6 months)Short-Term Storage (< 6 months)
Temperature -20°C (Recommended) or 2-8°C (Acceptable)Room Temperature (15-25°C)
Atmosphere Inert Gas (Argon or Nitrogen)Tightly Sealed Container
Light Amber vial or stored in the darkProtection from direct light
Humidity Desiccated environmentControlled, low humidity
Causality Behind Storage Choices:
  • Temperature: Lowering the temperature to -20°C significantly reduces the rate of all chemical reactions, including potential hydrolysis and oxidation. For shorter-term use, refrigeration at 2-8°C is a viable alternative. While some suppliers of similar compounds suggest room temperature storage, colder conditions provide a greater margin of safety for long-term stability.[2][3]

  • Inert Atmosphere: The displacement of atmospheric oxygen with an inert gas like argon or nitrogen is a critical step for preventing oxidative degradation over long-term storage.[5] This is particularly important if the compound is to be stored for extended periods.

  • Light Protection: Using an amber glass vial or storing the container in a dark environment, such as a light-proof cabinet, will prevent photodegradation.[5][6]

  • Moisture Control: Storing the compound in a desiccated environment, for instance within a desiccator containing a drying agent, is crucial to prevent hydrolysis of the ester.

Experimental Protocols for Handling and Storage

Adherence to a strict protocol upon receipt and during routine use will ensure the compound's integrity.

Protocol 1: Initial Receipt and Aliquoting
  • Visual Inspection: Upon receipt, visually inspect the container for any signs of damage or compromised seals.

  • Equilibration: Before opening, allow the container to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere Handling: If the compound is to be stored long-term, perform the initial opening and any aliquoting in a glove box or under a gentle stream of inert gas (argon or nitrogen).

  • Aliquoting: For routine use, it is highly recommended to aliquot the bulk material into smaller, single-use vials. This minimizes the number of times the primary container is opened, reducing exposure to air and moisture.

  • Sealing and Labeling: Securely seal all vials with appropriate caps. For long-term storage vials, consider using parafilm to further secure the seal. Label each vial clearly with the compound name, concentration (if in solution), and date of aliquoting.

  • Storage: Immediately transfer the aliquots to the appropriate storage conditions as outlined in the table above.

Protocol 2: Routine Laboratory Use
  • Temperature Equilibration: Before use, remove the required aliquot from cold storage and allow it to warm to ambient temperature.

  • Minimize Exposure: Open the vial only immediately before use. Weigh out the required amount quickly and efficiently.

  • Resealing: Tightly reseal the vial immediately after use. If the compound is particularly sensitive, consider a quick flush with an inert gas before sealing.

  • Return to Storage: Promptly return the unused portion to the correct storage conditions.

Visualizing the Storage Decision Workflow

The following diagram illustrates the decision-making process for the appropriate storage of this compound.

StorageWorkflow Workflow for Storage of this compound A Compound Received B Inspect Container for Damage A->B C Equilibrate to Room Temperature B->C D Open in Inert Atmosphere? C->D E Long-Term Storage (>6 months) D->E Yes F Short-Term Storage (<6 months) D->F No G Aliquot into smaller vials under inert gas E->G I Aliquot into smaller vials F->I H Store at -20°C in the dark with desiccant G->H K Ready for Use H->K J Store at Room Temp in a tightly sealed container, protected from light I->J J->K

Sources

Application Note & Protocols: Designing Cell-Based Assays with Ethyl 6-(2,3-difluorophenyl)picolinate for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The field of targeted protein degradation (TPD) represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. This is often achieved using heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) that recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The discovery of novel molecular building blocks is critical to expanding the scope and efficacy of TPD. This document provides a detailed guide for researchers on designing and implementing cell-based assays using Ethyl 6-(2,3-difluorophenyl)picolinate, a potential building block for novel protein degraders. We present a hypothetical framework for its application, focusing on the development of robust, quantitative, and self-validating cell-based assays to assess the degradation of a target protein.

Introduction: The Promise of Targeted Protein Degradation and the Role of Novel Scaffolds

Conventional drug discovery has primarily focused on the development of inhibitors that block the activity of a target protein. While successful, this approach has limitations, including the need for high and sustained occupancy of the target's active site and the difficulty of targeting non-enzymatic or "undruggable" proteins. Targeted protein degradation offers a powerful alternative by hijacking the cell's natural protein disposal machinery to eliminate specific proteins of interest.

This compound is a chemical entity with potential as a building block in the synthesis of novel PROTACs or other protein degraders. The picolinate scaffold is a "privileged" structure in medicinal chemistry, known for its ability to engage in various biological interactions. The difluorophenyl moiety can provide specific steric and electronic properties that may be advantageous for binding to a target protein or an E3 ligase.

This application note will guide the user through the process of designing cell-based assays to evaluate the potential of a hypothetical degrader molecule, "Compound X," synthesized using this compound as a key structural component. We will use the hypothetical target protein, "Target Protein-Y" (TP-Y), a known driver of a cancer phenotype, to illustrate the experimental design and protocols.

Principle of the Assay: A Multi-Faceted Approach to Validating Protein Degradation

The core principle of the assays described herein is to provide a multi-tiered validation of Compound X's ability to induce the degradation of TP-Y in a cellular context. A robust assessment of a potential protein degrader requires more than just observing the disappearance of the target protein. It necessitates a systematic investigation of the dose- and time-dependency of the degradation, the specificity of the effect, and the functional consequences for the cell.

Our experimental workflow is designed to be a self-validating system, incorporating essential positive and negative controls to ensure the reliability of the results. The workflow progresses from initial screening assays to more detailed mechanistic studies.

G cluster_0 Assay Development Workflow A Hypothetical Degrader Synthesis (incorporating this compound) B Primary Screen: Target Protein Quantification (e.g., Western Blot, ELISA) A->B Compound X C Secondary Assays: Dose-Response & Time-Course Analysis B->C Confirmation of Activity D Tertiary Assays: Specificity & Mechanism of Action C->D Characterization E Functional Assays: Cell Viability, Apoptosis, etc. D->E Biological Impact

Caption: A streamlined workflow for the evaluation of a potential protein degrader.

Materials and Reagents

This section provides a general list of materials and reagents. Specific details for each protocol are provided in the respective sections.

  • Cell Lines: A human cancer cell line endogenously expressing the target protein (TP-Y). For this guide, we will use the hypothetical "CancerCell-7" (CC-7) line.

  • Compounds:

    • This compound (for synthesis of Compound X).

    • Compound X (the hypothetical degrader).

    • A known inhibitor of TP-Y (as a positive control for functional assays).

    • A proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation.

    • An E3 ligase inhibitor (e.g., MLN4924 for cullin-RING ligases) to investigate the degradation machinery involved.

  • Cell Culture Reagents:

    • Appropriate cell culture medium (e.g., DMEM, RPMI-1640).

    • Fetal Bovine Serum (FBS).

    • Penicillin-Streptomycin solution.

    • Trypsin-EDTA.

  • Assay-Specific Reagents:

    • Antibodies: Primary antibodies specific for TP-Y and a loading control (e.g., GAPDH, β-actin), and appropriate secondary antibodies.

    • Reagents for protein quantification (e.g., BCA Protein Assay Kit).

    • Reagents for Western blotting (e.g., SDS-PAGE gels, transfer membranes, chemiluminescence substrate).

    • Reagents for cell viability assays (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Reagents for apoptosis assays (e.g., Caspase-Glo® 3/7 Assay).

Step-by-Step Protocols

Protocol 1: Primary Screening for Target Protein Degradation by Western Blot

This protocol is designed to provide a qualitative and semi-quantitative assessment of TP-Y degradation following treatment with Compound X.

Rationale: Western blotting is a widely used and accessible technique for detecting changes in protein levels. It provides a direct visualization of the target protein and allows for comparison with a loading control to ensure equal protein loading.

Procedure:

  • Cell Seeding: Seed CC-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Compound Treatment: The following day, treat the cells with increasing concentrations of Compound X (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against TP-Y overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH).

Data Analysis and Interpretation:

  • Visually inspect the Western blot for a dose-dependent decrease in the band intensity corresponding to TP-Y.

  • Quantify the band intensities using densitometry software and normalize the TP-Y signal to the loading control.

  • A significant reduction in the TP-Y/loading control ratio in Compound X-treated cells compared to the vehicle control indicates successful degradation.

Protocol 2: Quantitative Dose-Response and Time-Course Analysis

This protocol aims to quantitatively determine the potency (DC₅₀) and degradation kinetics of Compound X.

Rationale: Understanding the dose-response relationship and the time required for degradation is crucial for characterizing the activity of a degrader. An ELISA-based or a high-throughput immunofluorescence assay can provide more quantitative and higher-throughput data compared to Western blotting.

Procedure (using an ELISA-based approach):

  • Cell Seeding: Seed CC-7 cells in 96-well plates.

  • Dose-Response: Treat the cells with a serial dilution of Compound X (e.g., 12-point, 3-fold dilution) for a fixed time (e.g., 24 hours).

  • Time-Course: Treat the cells with a fixed concentration of Compound X (e.g., the approximate DC₅₀ from the dose-response experiment) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis and ELISA:

    • Lyse the cells directly in the wells.

    • Perform a sandwich ELISA using a capture antibody and a detection antibody specific for TP-Y.

    • Develop the signal and read the absorbance on a plate reader.

Data Analysis and Interpretation:

  • Dose-Response: Plot the percentage of TP-Y remaining against the log concentration of Compound X. Fit the data to a four-parameter logistic curve to determine the DC₅₀ (the concentration at which 50% of the target protein is degraded) and the Dₘₐₓ (the maximum percentage of degradation).

  • Time-Course: Plot the percentage of TP-Y remaining against time to visualize the degradation kinetics.

Hypothetical Data Presentation:

CompoundDC₅₀ (nM)Dₘₐₓ (%)
Compound X15.292.5
Negative Control>10,000<10
Protocol 3: Mechanistic Validation - Proteasome and E3 Ligase Dependency

This protocol is essential to confirm that the observed protein loss is due to the intended TPD mechanism.

Rationale: A bona fide protein degrader should induce degradation via the ubiquitin-proteasome system. Co-treatment with a proteasome inhibitor should "rescue" the target protein from degradation. Similarly, if the degrader utilizes a specific E3 ligase, inhibiting that ligase should also prevent degradation.

G cluster_0 Mechanism of Action Validation A Compound X + TP-Y + E3 Ligase B Ternary Complex Formation A->B C Ubiquitination of TP-Y B->C D Proteasomal Degradation of TP-Y C->D E Proteasome Inhibitor (e.g., MG132) E->D Blocks F E3 Ligase Inhibitor (e.g., MLN4924) F->C Blocks

Caption: A diagram illustrating the points of intervention for mechanistic validation assays.

Procedure:

  • Cell Seeding: Seed CC-7 cells in 6-well plates.

  • Co-treatment:

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or an E3 ligase inhibitor (e.g., 1 µM MLN4924) for 1-2 hours.

    • Add Compound X at a concentration known to cause significant degradation (e.g., 5x DC₅₀) to the pre-treated cells.

    • Include controls for each inhibitor alone and Compound X alone.

  • Incubation and Analysis: Incubate for a time sufficient to observe degradation (e.g., 8 hours). Harvest the cells and analyze TP-Y levels by Western blot as described in Protocol 1.

Data Analysis and Interpretation:

  • A successful rescue of TP-Y levels in the presence of MG132 or MLN4924 compared to treatment with Compound X alone confirms that the degradation is proteasome- and E3 ligase-dependent.

Protocol 4: Functional Consequence Assessment - Cell Viability and Apoptosis

This protocol evaluates the downstream biological effects of TP-Y degradation.

Rationale: If TP-Y is a driver of cancer cell survival, its degradation should lead to a decrease in cell viability and/or an induction of apoptosis.

Procedure:

  • Cell Seeding: Seed CC-7 cells in 96-well plates (opaque-walled for luminescence assays).

  • Compound Treatment: Treat the cells with a range of concentrations of Compound X and a known inhibitor of TP-Y for an extended period (e.g., 72 hours).

  • Cell Viability Assay:

    • Add the CellTiter-Glo® reagent to the wells.

    • Measure luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

  • Apoptosis Assay:

    • In a parallel plate, add the Caspase-Glo® 3/7 reagent.

    • Measure luminescence, which is proportional to caspase-3/7 activity, a hallmark of apoptosis.

Data Analysis and Interpretation:

  • Cell Viability: Plot the percentage of viable cells against the log concentration of the compound to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

  • Apoptosis: Plot the fold-change in caspase activity relative to the vehicle control.

  • A dose-dependent decrease in cell viability and an increase in apoptosis upon treatment with Compound X would demonstrate a functional consequence of TP-Y degradation.

Hypothetical Functional Data:

CompoundCell Viability IC₅₀ (nM)Max Caspase 3/7 Activation (fold change)
Compound X25.84.2
TP-Y Inhibitor150.32.1
Negative Control>10,0001.0

Troubleshooting

IssuePossible CauseSuggested Solution
No degradation observedCompound X is inactive.Synthesize and test analogs. Confirm compound integrity.
Cell line does not express the necessary E3 ligase.Screen different cell lines.
Incorrect assay conditions.Optimize treatment time and concentration.
High variability in resultsInconsistent cell seeding or handling.Ensure uniform cell seeding and careful pipetting.
Cell line instability.Use a low passage number of cells.
Target protein levels increaseOff-target effects of the compound.Perform proteomic profiling to assess specificity.
Feedback loop activation.Investigate the signaling pathway of the target protein.

Conclusion

This compound holds promise as a molecular scaffold for the development of novel protein degraders. The systematic application of the cell-based assays outlined in this document provides a robust framework for the identification and characterization of potent and specific degraders. By progressing through primary screening, quantitative analysis, mechanistic validation, and functional assessment, researchers can confidently evaluate the potential of new chemical entities in the exciting field of targeted protein degradation. This multi-tiered, self-validating approach ensures a high degree of scientific integrity and provides the comprehensive data necessary for advancing promising compounds in drug discovery pipelines.

References

  • Mullard, A. (2021). Targeted protein degraders crowd the clinic. Nature Reviews Drug Discovery, 20(4), 247-250. [Link]

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. [Link]

  • An, S., & Fu, L. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562. [Link]

Application Notes and Protocols for the Scalable Production of Ethyl 6-(2,3-difluorophenyl)picolinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Ethyl 6-(2,3-difluorophenyl)picolinate in Drug Development

This compound is a key heteroaromatic intermediate in the synthesis of various pharmacologically active molecules.[1][2] The presence of the 2,3-difluorophenyl moiety and the picolinate core makes it a valuable building block in medicinal chemistry, contributing to the modulation of physicochemical and pharmacokinetic properties of drug candidates.[3] The efficient and scalable synthesis of this compound is therefore of paramount importance for researchers and professionals in the pharmaceutical industry to ensure a reliable supply chain for drug development and manufacturing.[4]

This document provides a comprehensive guide to the techniques for scaling up the production of this compound, focusing on a robust and reproducible synthetic strategy. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability in a drug development setting.

Proposed Scalable Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

For the large-scale synthesis of this compound, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the recommended strategy. This approach is widely utilized in the pharmaceutical industry for its high efficiency, functional group tolerance, and the commercial availability of the required building blocks.[5][6][7] The proposed reaction involves the coupling of a suitable halogenated ethyl picolinate with (2,3-difluorophenyl)boronic acid.

The overall synthetic workflow can be visualized as follows:

G cluster_0 PART 1: Starting Material Preparation cluster_1 PART 2: Suzuki-Miyaura Cross-Coupling cluster_2 PART 3: Purification and Isolation SM1 Ethyl 6-chloropicolinate Reaction Pd-catalyzed Cross-Coupling SM1->Reaction SM2 (2,3-difluorophenyl)boronic acid SM2->Reaction Workup Aqueous Workup Reaction->Workup Purification Crystallization / Chromatography Workup->Purification Product This compound Purification->Product

Caption: High-level workflow for the synthesis of this compound.

PART 1: Protocol for the Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of Ethyl 6-chloropicolinate with (2,3-difluorophenyl)boronic acid. This method is designed for scalability and reproducibility.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier Recommendation
Ethyl 6-chloropicolinate28898-96-6185.60Sigma-Aldrich, Combi-Blocks
(2,3-difluorophenyl)boronic acid121219-41-4157.91TCI, Combi-Blocks
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.50Strem Chemicals, Sigma-Aldrich
Buchwald SPhos ligand657408-07-6410.51Strem Chemicals, Sigma-Aldrich
Potassium carbonate (K₂CO₃), anhydrous584-08-7138.21Fisher Scientific, VWR
1,4-Dioxane, anhydrous123-91-188.11Acros Organics, Sigma-Aldrich
Toluene, anhydrous108-88-392.14Fisher Scientific, VWR
Deionized water7732-18-518.02-
Step-by-Step Experimental Protocol
  • Reactor Setup: To a clean, dry, and inerted reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add Ethyl 6-chloropicolinate (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add (2,3-difluorophenyl)boronic acid (1.1 eq), potassium carbonate (2.0 eq), and the Buchwald SPhos ligand (0.02 eq).

  • Solvent Addition: Add a 3:1 mixture of anhydrous 1,4-dioxane and deionized water to the reactor. The solvent volume should be sufficient to achieve a substrate concentration of 0.2-0.5 M.

  • Catalyst Addition: In a separate glovebox or under a nitrogen blanket, weigh out palladium(II) acetate (0.01 eq) and add it to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by HPLC or TLC until the consumption of the starting material is complete (typically 4-8 hours).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separation funnel and extract the product with a suitable organic solvent such as ethyl acetate or toluene. Perform the extraction three times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Rationale for Experimental Choices
  • Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a biarylphosphine ligand such as Buchwald SPhos is highly effective for Suzuki-Miyaura couplings of heteroaromatic chlorides.[7] The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Potassium carbonate is a cost-effective and efficient base for this transformation, promoting the transmetalation step.[4]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene and water is commonly used to dissolve both the organic substrates and the inorganic base.[8]

  • Excess Boronic Acid: A slight excess of the boronic acid is used to drive the reaction to completion and account for any potential decomposition.

Catalytic Cycle Visualization

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar²-B(OH)₂ PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

PART 2: Purification and Isolation Protocol

The crude this compound obtained from the reaction workup requires purification to meet the stringent purity requirements for pharmaceutical intermediates. A combination of column chromatography and crystallization is recommended for achieving high purity.[9][10]

Purification Workflow

G Crude Crude Product Chromatography Silica Gel Column Chromatography Crude->Chromatography Fractions Collection of Pure Fractions Chromatography->Fractions Concentration Solvent Removal Fractions->Concentration PureOil Purified Oily Product Concentration->PureOil Crystallization Recrystallization PureOil->Crystallization Filtration Filtration and Washing Crystallization->Filtration Drying Vacuum Drying Filtration->Drying FinalProduct High-Purity Crystalline Product Drying->FinalProduct

Caption: Workflow for the purification of this compound.

Step-by-Step Purification Protocol
  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined by TLC analysis of the crude product.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration:

    • Combine the pure fractions and concentrate them under reduced pressure to yield the purified product, which may be an oil or a low-melting solid.

  • Crystallization:

    • Dissolve the purified product in a minimal amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature (e.g., isopropanol, ethanol, or a mixture of ethyl acetate and hexanes).[11]

    • Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

    • If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can help initiate the process.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to a constant weight.

PART 3: Process Optimization and Scale-Up Considerations

Scaling up the production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.[12]

Key Parameters for Optimization
  • Catalyst Loading: Reducing the palladium catalyst loading is crucial for minimizing costs and residual palladium levels in the final product.[13] Design of Experiments (DoE) can be employed to systematically optimize the catalyst and ligand concentrations.[6]

  • Reaction Temperature and Time: Optimizing the reaction temperature can improve the reaction rate and minimize the formation of byproducts. Continuous monitoring is essential to determine the optimal reaction time.

  • Solvent Selection: Evaluating alternative, greener solvents can improve the environmental footprint of the process.[2]

  • Workup and Purification: Developing a scalable workup procedure that minimizes solvent usage and waste generation is important. For purification, exploring crystallization as the primary method over chromatography is highly desirable for large-scale production due to cost and throughput considerations.[10]

Scale-Up Challenges and Mitigation
ChallengeMitigation Strategy
Heat Transfer Use a jacketed reactor with efficient stirring to ensure uniform temperature control and prevent localized overheating.
Mass Transfer Employ effective agitation to ensure proper mixing of the heterogeneous reaction mixture, especially the solid base.
Palladium Removal Implement a post-reaction treatment with a palladium scavenger, such as activated carbon or a functionalized resin, to reduce residual palladium to acceptable levels for pharmaceutical intermediates.[8][12]
Impurity Profile Carefully monitor the formation of impurities, such as homocoupling products of the boronic acid, and adjust reaction conditions to minimize their formation.
Safety Conduct a thorough process safety assessment to identify and mitigate potential hazards associated with the reagents, solvents, and reaction conditions.

Conclusion

The scalable synthesis of this compound can be reliably achieved through a well-optimized Suzuki-Miyaura cross-coupling reaction. The protocols and considerations outlined in this document provide a solid foundation for researchers and drug development professionals to produce this valuable intermediate with high purity and yield. By focusing on process optimization and addressing scale-up challenges, a robust and economically viable manufacturing process can be established.

References

  • Synthesis of Heteroarom
  • New Route to Synthesize Enantiopure 6-Methyl and 6-Ethyl Bicyclic Lactams Derived from (R)-(-)-2-Phenylglycinol. (2025-12-01).
  • (PDF) Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. (2024-06-24).
  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. (2025-08-06).
  • Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecest
  • Advances in Purification Techniques for Pharmaceutical Compound Isol
  • Special Issue : Synthesis of Heteroarom
  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC - NIH.
  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • US3228950A - Process for the production of new picolinic acid derivatives.
  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).
  • Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2025-08-07).
  • Synthesis of aromatic N-heterocycles and polycyclic heteroaromatic...
  • Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry (RSC Publishing).
  • WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.
  • Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry.
  • 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. MDPI.
  • Tools for Purifying the Product.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022-12-27). MDPI.
  • Welcome To Hyma Synthesis Pvt. Ltd.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
  • Changing face of Heterocyclic Chemistry in the pharmaceutical industry. (2018-01-16).
  • Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020-07-31). PMC.
  • One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. (2010-02-25). PubMed.
  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020-11-23). YouTube.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Ethyl 6-(2,3-difluorophenyl)picolinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues encountered with Ethyl 6-(2,3-difluorophenyl)picolinate. As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Compound Profile: this compound

PropertyValueSource
CAS Number 1261831-63-3[1][2]
Molecular Formula C₁₄H₁₁F₂NO₂[1]
Molecular Weight 263.24 g/mol [1]
Structure Aromatic heterocyclic esterInferred

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer for a biological assay. What is the likely cause?

A1: this compound is a lipophilic molecule, meaning it is poorly soluble in water or aqueous buffers.[3] Its structure contains a difluorophenyl group and an ethyl ester, both of which contribute to its low aqueous solubility. Direct dissolution in aqueous media is expected to be challenging. More than 40% of new chemical entities (NCEs) are practically insoluble in water, making this a common hurdle in drug discovery.[4]

Q2: What are the best initial organic solvents to try for creating a stock solution?

Q3: I was able to dissolve the compound in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A3: This is a common phenomenon known as "precipitation upon dilution." It occurs because the high concentration of the organic solvent in the stock solution can no longer be maintained upon dilution into an aqueous medium, causing the poorly soluble compound to crash out of solution. To mitigate this, consider the following:

  • Lower the stock concentration: If you are using a very high concentration stock, try reducing it.

  • Use an intermediate dilution step: Instead of diluting directly into your final buffer, perform a serial dilution using a mixture of your organic solvent and water or buffer.[5]

  • Incorporate solubilizing excipients: Add surfactants or cyclodextrins to your assay buffer to help maintain the solubility of the compound at lower organic solvent concentrations.[6]

Q4: Are there any other techniques I can use to improve the solubility of this compound without relying on high concentrations of organic solvents?

A4: Yes, several techniques can be employed to enhance solubility.[7][8] These include:

  • pH adjustment: If your compound has ionizable groups, adjusting the pH of the solution can significantly impact solubility.[6] However, based on the structure of this compound, it is unlikely to have a pKa in the typical aqueous pH range.

  • Use of co-solvents: A mixture of solvents can have a synergistic effect on solubility.[6] For example, a combination of ethanol and water or propylene glycol and water can be effective.

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6]

  • Micronization: Reducing the particle size of the solid compound increases the surface area available for dissolution.[4] However, this does not increase the equilibrium solubility.[4]

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide provides a systematic workflow for achieving a stable solution of this compound for your experiments.

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Solvent Selection: Begin with a high-purity, anhydrous polar aprotic solvent such as DMSO or DMF.

  • Weighing: Accurately weigh a small amount of this compound in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of solvent to achieve the desired stock concentration (e.g., 10 mM or 25 mM).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, gentle warming in a water bath (30-40°C) can be applied. Caution: Be mindful of the compound's stability at elevated temperatures.

    • Sonication in a water bath for 5-10 minutes can also aid in dissolution.[5]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before storage.

Protocol 2: Dilution into Aqueous Media
  • Direct Dilution (for low final concentrations):

    • For very low final concentrations where the percentage of organic solvent will be minimal (e.g., <1%), you may be able to dilute the stock solution directly into your pre-warmed aqueous buffer while vortexing.

  • Serial Dilution (to minimize precipitation):

    • Prepare an intermediate dilution of your stock solution in pure water or a mixture of your organic solvent and water.[5]

    • Use this intermediate dilution for the final dilution into your assay buffer. This gradual reduction in organic solvent concentration can prevent precipitation.[5]

Protocol 3: Utilizing Solubilizing Excipients

If precipitation persists, the use of excipients can be highly effective.

Excipient TypeExamplesRecommended Starting ConcentrationMechanism of Action
Surfactants Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80)0.01% - 0.1% (v/v)Form micelles that encapsulate the hydrophobic compound.[9]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)1% - 5% (w/v)Form inclusion complexes with the hydrophobic compound, increasing its aqueous solubility.[6]

Experimental Workflow:

  • Prepare your aqueous buffer containing the desired concentration of the solubilizing excipient.

  • Warm the buffer to the experimental temperature.

  • While vortexing the buffer, slowly add the required volume of your organic stock solution of this compound.

  • Continue vortexing for a few minutes to ensure complete mixing.

  • Visually inspect for any signs of precipitation.

Visualization of Experimental Workflows

Decision Tree for Solvent Selection

Solvent_Selection start Start: Need to dissolve This compound stock_solution Prepare Stock Solution start->stock_solution aqueous_dilution Dilute into Aqueous Buffer stock_solution->aqueous_dilution success Success: Clear Solution aqueous_dilution->success No Precipitation precipitation Precipitation Occurs aqueous_dilution->precipitation Precipitation troubleshoot Troubleshoot precipitation->troubleshoot troubleshoot->stock_solution Modify Protocol

Caption: A logical workflow for preparing a solution of the target compound.

Troubleshooting Flowchart for Precipitation Issues

Troubleshooting_Flowchart start Precipitation Observed check_concentration Is stock concentration > 25 mM? start->check_concentration lower_stock Lower stock concentration check_concentration->lower_stock Yes check_dilution Is direct dilution being used? check_concentration->check_dilution No lower_stock->check_dilution serial_dilution Implement serial dilution check_dilution->serial_dilution Yes still_precipitates Still Precipitates? check_dilution->still_precipitates No serial_dilution->still_precipitates add_excipients Add Solubilizing Excipients (e.g., Tween, Cyclodextrin) still_precipitates->add_excipients Yes final_success Achieved Stable Solution still_precipitates->final_success No add_excipients->final_success

Caption: A step-by-step guide to resolving precipitation upon aqueous dilution.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616. [Link]

  • Evonik Industries. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs. Special Feature. [Link]

  • Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]

  • Kumar, S., & Singh, A. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 8(5), 21-27. [Link]

  • Mota, F. L., et al. (2012). Studies on the solubility of phenolic compounds. ResearchGate. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]

  • Domańska, U., & Rolicka, M. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

  • Sikarra, D., et al. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]

  • Copley Scientific. (2022). Dissolution Method Troubleshooting. [Link]

  • Williams, H. D., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmaceutical Sciences, 107(1), 47-60. [Link]

  • Sharma, D., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • National Center for Biotechnology Information. (n.d.). Picolinate. PubChem. [Link]

  • Stefansson, S. (2013). How to dissolve small inhibitor molecules for binding assay? ResearchGate. [Link]

  • Domańska, U., & Rolicka, M. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Wang, X., et al. (2019). Determination and correlation of solubility of phenylphosphonic acid in selected solvents. ResearchGate. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Delgado, D. R., et al. (2021). Values of HSP of selected solvents and equilibrium solubility of... ResearchGate. [Link]

  • The Good Scents Company. (n.d.). ethyl nicotinate. [Link]

  • Aslanov, L. A., et al. (2024). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. MDPI. [Link]

Sources

Troubleshooting ambiguous peaks in the NMR spectrum of Ethyl 6-(2,3-difluorophenyl)picolinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Ethyl 6-(2,3-difluorophenyl)picolinate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the NMR spectra of this and structurally similar fluorinated aromatic compounds. Here, we provide troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a difluorophenyl ring and a picolinate moiety, presents unique challenges in NMR spectral interpretation. Ambiguous peaks can arise from a variety of factors, including complex spin-spin couplings, second-order effects, and the presence of impurities. This guide will provide you with the necessary tools to identify and resolve these issues, ensuring the accurate characterization of your compound.

Frequently Asked Questions (FAQs)

Here are some common questions and quick answers to get you started:

Q1: Why does the aromatic region of my ¹H NMR spectrum of this compound show more peaks than expected?

This is often due to complex coupling patterns between protons and the two fluorine atoms on the phenyl ring. The protons on the difluorophenyl ring are coupled not only to each other but also to the ¹⁹F nuclei, leading to multiplets that can be difficult to interpret at first glance. Long-range couplings can further complicate the spectrum.[1][2]

Q2: The splitting patterns in the aromatic region are not clear first-order multiplets. What could be the cause?

When the chemical shift difference (in Hz) between two coupled nuclei is not significantly larger than their coupling constant (J), second-order effects can occur.[3] This leads to distorted and often more complex multiplets than predicted by the n+1 rule. For this compound, the protons on the difluorophenyl ring can be strongly coupled, leading to these effects.[4]

Q3: I see broad peaks in my spectrum. What could be the reason?

Broad peaks can be caused by several factors:

  • Quadrupolar broadening: The nitrogen atom in the picolinate ring has a nuclear spin of I=1 and is a quadrupolar nucleus. This can lead to broadening of adjacent proton signals.[5][6][7][8]

  • Chemical exchange: If your sample contains impurities or is undergoing slow conformational changes on the NMR timescale, this can lead to peak broadening.[9]

  • Poor shimming: An inhomogeneous magnetic field will lead to broad peaks across the entire spectrum.

Q4: I suspect my sample is impure. What are some common impurities I should look for?

Common impurities can include:

  • Starting materials: Unreacted 2-picolinic acid or 2,3-difluorophenyl boronic acid (or equivalent).[10][11]

  • Solvents: Residual solvents from the reaction or purification steps, such as ethyl acetate, dichloromethane, or DMF.[12]

  • Byproducts: Formation of isomers or related substances during the synthesis.[13][14]

In-Depth Troubleshooting Guides

Guide 1: Deciphering Complex Aromatic Signals

The aromatic region of the ¹H NMR spectrum of this compound is often the most challenging to interpret. Here's a step-by-step approach to deconvolution:

Step 1: Initial Assessment and Prediction

Before diving into the experimental spectrum, it's crucial to have a theoretical understanding of what to expect.

  • Predict Chemical Shifts: Use NMR prediction software or reference tables to estimate the chemical shifts of the aromatic protons. Protons on the picolinate ring will be in a different region than those on the difluorophenyl ring.[15][16][17]

  • Anticipate Coupling Patterns:

    • Picolinate Ring: Expect three distinct proton signals, likely appearing as a doublet, a triplet, and a doublet (or variations depending on the coupling constants).

    • Difluorophenyl Ring: Expect three proton signals. Each will be split by neighboring protons and by the two fluorine atoms. Remember that ³J(H,F) (three-bond coupling) is typically larger than ⁴J(H,F) (four-bond coupling).[2]

Step 2: Utilize 2D NMR Techniques

When 1D ¹H NMR is insufficient, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. It will help you trace the connectivity of the protons within the picolinate and difluorophenyl rings separately.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, confirming the assignment of proton signals to specific positions on the rings.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for confirming the connection between the picolinate and difluorophenyl rings.

  • ¹H-¹⁹F HETCOR (Heteronuclear Correlation): This 2D experiment directly shows the correlation between protons and fluorine atoms, which is essential for assigning the complex multiplets in the difluorophenyl region.[18][19]

Step 3: ¹⁹F NMR Spectroscopy

Acquiring a ¹⁹F NMR spectrum is crucial for fluorinated compounds.

  • ¹⁹F Chemical Shifts: The chemical shifts of the two fluorine atoms will provide information about their electronic environment.[20][21]

  • ¹⁹F-¹⁹F Coupling: The two fluorine atoms will couple to each other, providing a key piece of structural information.

  • ¹H-decoupled ¹⁹F NMR: This experiment simplifies the ¹⁹F spectrum by removing the coupling to protons, making it easier to identify the fluorine signals.

Experimental Protocol: Acquiring High-Quality NMR Data

  • Sample Preparation:

    • Dissolve 5-10 mg of your compound in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

    • Ensure the solvent is free of water, which can obscure signals.[12]

  • 1D ¹H NMR Acquisition:

    • Lock and shim the spectrometer carefully to obtain a narrow and symmetrical solvent peak.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 2D NMR Acquisition:

    • Use standard pulse programs for COSY, HSQC, and HMBC experiments.

    • Optimize the acquisition parameters for your specific compound and spectrometer.

  • ¹⁹F NMR Acquisition:

    • Tune the probe for ¹⁹F.

    • Acquire both a proton-coupled and a proton-decoupled ¹⁹F spectrum.

Data Presentation: Expected Coupling Constants

Coupling TypeTypical Range (Hz)Notes
³J(H,H) (ortho)7 - 10Coupling between adjacent protons on an aromatic ring.[15]
⁴J(H,H) (meta)2 - 3Coupling between protons separated by three bonds.[15]
⁵J(H,H) (para)0 - 1Coupling between protons on opposite sides of the ring.
³J(H,F) (ortho)8 - 12Strong coupling between a proton and an adjacent fluorine.
⁴J(H,F) (meta)4 - 8Weaker coupling than ortho H-F coupling.
⁵J(H,F) (para)0 - 2Generally weak or not observed.
Guide 2: Addressing Second-Order Effects

Second-order effects, also known as strong coupling, can make direct interpretation of splitting patterns impossible.

Identifying Second-Order Effects:

  • "Roofing": The inner peaks of a multiplet are more intense than the outer peaks, and the multiplet "leans" towards the signal of the coupled partner.[3]

  • Non-symmetrical multiplets: The splitting pattern is not symmetrical.

  • More lines than expected: The multiplet has more lines than predicted by the n+1 rule.

Solutions for Second-Order Effects:

  • Increase the Magnetic Field Strength: The chemical shift dispersion (in Hz) increases with the magnetic field strength, while the coupling constants (in Hz) remain the same. Therefore, acquiring the spectrum on a higher field spectrometer can often simplify the spectrum to first-order.[3]

  • Change the Solvent: Different solvents can induce changes in the chemical shifts of the protons (aromatic solvent-induced shifts or ASIS).[22][23][24][25] This may increase the chemical shift difference between coupled nuclei and reduce second-order effects. For example, switching from CDCl₃ to Benzene-d₆ can significantly alter the appearance of the aromatic region.[12]

  • Spectral Simulation: If higher field instruments or different solvents are not an option, spectral simulation software can be used to analyze the second-order spectrum. By iteratively adjusting the chemical shifts and coupling constants in the simulation, a match to the experimental spectrum can be found.

Diagram: Troubleshooting Workflow for Ambiguous Peaks

Caption: A logical workflow for troubleshooting ambiguous NMR peaks.

Guide 3: Identifying and Characterizing Impurities

The presence of unexpected peaks can often be attributed to impurities.

Step 1: Check for Common Solvents

Create a table of the chemical shifts of common laboratory solvents and compare them to the unknown peaks in your spectrum.

Solvent¹H Chemical Shift (ppm in CDCl₃)Multiplicity
Acetone2.17Singlet
Dichloromethane5.30Singlet
Ethyl Acetate2.05 (s), 4.12 (q), 1.26 (t)Singlet, Quartet, Triplet
Diethyl Ether3.48 (q), 1.21 (t)Quartet, Triplet
Toluene7.27-7.17 (m), 2.36 (s)Multiplet, Singlet

Step 2: Look for Starting Materials

Obtain the NMR spectra of the starting materials used in your synthesis and compare them to your product spectrum.

Step 3: Consider Potential Byproducts

Think about possible side reactions that could have occurred during your synthesis. For example, incomplete reaction or the formation of isomers are common issues.

Step 4: Use Other Analytical Techniques

If NMR alone is not sufficient to identify an impurity, couple it with other techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This can separate the impurity from your main product and provide its molecular weight, which is a crucial piece of information for identification.

  • IR (Infrared) Spectroscopy: This can provide information about the functional groups present in the impurity.

Diagram: Logic for Peak Identification

PeakIdentification UnknownPeak Unknown Peak Observed IsSolvent Is it a common solvent peak? UnknownPeak->IsSolvent IsStartingMaterial Is it a starting material? IsSolvent->IsStartingMaterial No Solvent Identified as Solvent IsSolvent->Solvent Yes IsByproduct Is it a potential byproduct? IsStartingMaterial->IsByproduct No StartingMaterial Identified as Starting Material IsStartingMaterial->StartingMaterial Yes Byproduct Potential Byproduct (Requires further analysis) IsByproduct->Byproduct Yes FurtherAnalysis Requires Further Analysis (LC-MS, IR, etc.) IsByproduct->FurtherAnalysis No

Caption: A decision tree for identifying the source of unknown NMR peaks.

Conclusion

The NMR spectrum of this compound can be complex, but a systematic approach can lead to a complete and accurate assignment. By understanding the potential for complex coupling patterns, second-order effects, and the presence of impurities, and by utilizing a combination of 1D and 2D NMR techniques, researchers can confidently characterize this important molecule.

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • San Diego State University NMR Facility. Common Problems. [Link]

  • Mestrelab. Troubleshooting a negative result. [Link]

  • National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(16), 4577-4586. [Link]

  • Chem LibreTexts. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • Contreras, R. H., & Peralta, J. E. (2000). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 77(1), 112. [Link]

  • National Institutes of Health. Detection of pyridine derivatives by SABRE hyperpolarization at zero field. [Link]

  • The Good Scents Company. ethyl 2-picolinate. [Link]

  • ACD/Labs. How to deal with ambiguity in an HMBC spectrum? … Part 1. [Link]

  • SciSpace. NMR spectral analysis of strongly second‐order 6‐, 8‐, 9‐, 10‐ and 12‐spin systems using a new total‐lineshape algorithm, ANATOLIA. [Link]

  • YouTube. Interpreting Aromatic NMR Signals. [Link]

  • ACS Publications. Nuclear quadrupole resonance of nitrogen-14 in some pyridine derivatives. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

  • University of Leicester. Fluorine NMR. [Link]

  • National Institutes of Health. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

  • Thieme. A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patter. [Link]

  • Royal Society of Chemistry. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds. [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • Chemistry LibreTexts. Quadrupolar Coupling. [Link]

  • Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link]

  • JoVE. ¹H NMR: Interpreting Distorted and Overlapping Signals. [Link]

  • PubMed. An NMR investigation of the conformational equilibria of 2-(2'-pyridyl)ethylphosphonic acid in several solvents. [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments?. [Link]

  • MDPI. A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. [Link]

  • AZoM. Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. [Link]

  • National Institutes of Health. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]

  • Oxford Instruments. NMR | Speeding Fluorine Analysis. [Link]

  • YouTube. NMR Spectroscopy Practice Problems - Solving NMR Step by Step. [Link]

  • ACS Omega. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]

  • YouTube. NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. [Link]

  • Chemistry Stack Exchange. Symmetry and NMR linewidths of quadrupolar nuclei. [Link]

Sources

Validation & Comparative

A Comparative Guide to the In-Vitro and In-Vivo Efficacy of Fluorinated Phenylpicolinate Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for novel small molecules with potent and selective anticancer activity is a paramount objective. Among the myriad of heterocyclic scaffolds explored, pyridine-based compounds have emerged as a particularly promising class of therapeutics. Their unique electronic properties and synthetic tractability have led to the development of numerous FDA-approved drugs and clinical candidates.[1][2] This guide provides a comparative analysis of the in-vitro and in-vivo efficacy of a specific subclass: ethyl 6-(2,3-difluorophenyl)picolinate derivatives and their close analogs. By examining the available preclinical data on structurally related compounds, we aim to elucidate key structure-activity relationships and provide a framework for the rational design and evaluation of this promising chemical series.

The Rationale for Fluorination and the Picolinate Scaffold

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties. In the context of phenylpicolinate derivatives, the difluorophenyl moiety is anticipated to influence the compound's conformational preferences and electronic distribution, potentially leading to enhanced interactions with biological targets. The picolinate ester itself serves as a versatile handle for further chemical modification and can influence the pharmacokinetic profile of the molecule.

The anticancer activity of many pyridine derivatives is attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1] Common mechanisms of action include the inhibition of protein kinases, such as VEGFR-2, and the induction of apoptosis through various cellular pathways.[3][4] The unique structural features of this compound derivatives make them intriguing candidates for targeting such pathways.

In-Vitro Efficacy: A Look at Cytotoxicity in Cancer Cell Lines

For instance, a study on novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas demonstrated significant in-vitro anticancer activity. One of the lead compounds, Compound 5l , which features a difluorophenyl moiety, exhibited potent cytotoxicity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines, with IC50 values of 3.22 µM and 2.71 µM, respectively.[5] These values are comparable to the standard chemotherapeutic agent, Doxorubicin.[5]

Another study on pyrazolo[3,4-b]pyridine derivatives also highlighted the anticancer potential of compounds bearing a difluorophenyl group. Compound 9a showed an IC50 of 2.59 µM against HeLa (cervical cancer) cells, while Compound 14g displayed IC50 values of 4.66 µM and 1.98 µM against MCF7 (breast cancer) and HCT-116 cells, respectively.[6]

These findings underscore the potential of the difluorophenyl-pyridine scaffold as a potent anticancer pharmacophore. The observed cytotoxicity is often a result of the compound's ability to induce apoptosis and arrest the cell cycle at critical checkpoints.[5][6]

Representative In-Vitro Cytotoxicity Data of Related Compounds
Compound IDCancer Cell LineIC50 (µM)Reference
Compound 5l A549 (Lung)3.22 ± 0.2[5]
HCT-116 (Colon)2.71 ± 0.16[5]
Compound 9a HeLa (Cervical)2.59[6]
Compound 14g MCF7 (Breast)4.66[6]
HCT-116 (Colon)1.98[6]

In-Vivo Efficacy: Evaluating Antitumor Activity in Animal Models

Promising in-vitro data is a critical first step, but the true therapeutic potential of a compound can only be assessed through in-vivo studies in animal models. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool for evaluating the efficacy of novel anticancer agents.[7][8]

While specific in-vivo data for this compound is not available, a study on a novel dual PARP/NAMPT inhibitor, 10n·HCl , which contains an imidazo[1,2-a]pyridine core and a difluorophenylsulfonyl group, demonstrated excellent antitumor efficacy in an MDA-MB-231 (triple-negative breast cancer) xenograft mouse model.[9] This compound also significantly inhibited lung metastasis in a 4T1 metastatic mouse model, highlighting its potential to impact not only primary tumor growth but also the metastatic cascade.[9]

Another study on novel pyridine derivatives loaded into lipid nanocapsules showed superior tumor growth inhibition in an Ehrlich ascites carcinoma (EAC) solid tumor-bearing mouse model compared to the free drug and the standard anticancer agent 5-fluorouracil.[7][8] This underscores the importance of formulation in optimizing the in-vivo performance of these compounds.

Experimental Methodologies: A Guide to Key Protocols

To ensure the reproducibility and validity of preclinical data, it is crucial to follow standardized and well-documented experimental protocols. Below are detailed methodologies for key in-vitro and in-vivo assays relevant to the evaluation of this compound derivatives.

In-Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for the MTT cytotoxicity assay.

In-Vivo Antitumor Efficacy: Xenograft Mouse Model

Protocol:

  • Cell Preparation: Harvest cancer cells from culture and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Treatment Initiation: When the tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound (formulated in a suitable vehicle) and vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in-vivo efficacy.

Xenograft_Model_Workflow A Implant Human Cancer Cells into Mice B Monitor Tumor Growth A->B C Randomize Mice into Groups B->C D Administer Test Compound C->D E Monitor Tumor Volume & Body Weight D->E F Excise Tumors at Endpoint E->F G Analyze Data for Efficacy F->G

Caption: Workflow for a xenograft mouse model study.

Bridging the Gap: The Path Forward

While this guide provides a comprehensive overview based on existing literature for related compounds, the direct evaluation of this compound derivatives is a necessary next step to fully understand their therapeutic potential. Future studies should focus on:

  • Synthesis of a focused library of this compound derivatives with systematic modifications to explore structure-activity relationships.

  • Comprehensive in-vitro screening against a diverse panel of cancer cell lines to identify lead compounds with potent and selective cytotoxicity.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic profiling to assess the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates.

  • Rigorous in-vivo efficacy studies in relevant xenograft and potentially patient-derived xenograft (PDX) models to validate the antitumor activity and assess the therapeutic window.

By systematically addressing these key areas, the scientific community can unlock the full potential of this compound derivatives as a novel class of anticancer agents.

References

  • In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. (2023). PMC. [Link]

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016). Allied Academies. [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. (n.d.). PMC. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). NIH. [Link]

  • Potent in vitro and in vivo effects of EB-3D, a novel choline-kinase inhibitor in breast cancer. (2025). ResearchGate. [Link]

  • In Vitro and In Vivo Biological Activities of Dipicolinate Oxovanadium(IV) Complexes. (n.d.). NIH. [Link]

  • In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. (n.d.). MDPI. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. [Link]

  • Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. (n.d.). PMC. [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). MDPI. [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025). NIH. [Link]

  • Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[7][10][11]triazin-7-ones and Stable Free Radical Precursors. (2018). PMC. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT. [Link]

  • pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. (2025). ResearchGate. [Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]

  • (PDF) In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. (2023). ResearchGate. [Link]

  • (PDF) Synthesis, spectral characterization, and anticancer activity of 6-methylpyridine-2-carbaldehdyethiosemicarbazone and its complexes; Crystal structure and DFT calculations of [Pd(mpyptsc)Cl]·DMSO. (2025). ResearchGate. [Link]

  • Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. (n.d.). PubMed. [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). PMC. [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2026). ACS Publications. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). PMC. [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (n.d.). ACS Publications. [Link]

Sources

A Senior Application Scientist's Guide to Inter-Batch Reproducibility in the Synthesis of Ethyl 6-(2,3-difluorophenyl)picolinate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pursuit of Consistency in Pharmaceutical Intermediate Synthesis

In the landscape of drug development and manufacturing, the synthesis of key intermediates is a critical process where precision and reproducibility are paramount. Ethyl 6-(2,3-difluorophenyl)picolinate, a valuable building block in the synthesis of various pharmaceutical agents, presents a case study in the challenges and best practices for achieving inter-batch consistency. This guide provides an in-depth technical assessment of its synthesis, focusing on the widely employed Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind experimental choices, outline a robust protocol, and compare it with an alternative synthetic strategy, the Stille cross-coupling. Through detailed experimental designs and data analysis, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to ensure reliable and reproducible synthesis of this important intermediate.

The Synthetic Challenge: Understanding the Variables in this compound Synthesis

The synthesis of this compound typically involves a cross-coupling reaction to form the C-C bond between the picolinate and the difluorophenyl rings. The Suzuki-Miyaura coupling has emerged as a favored method due to its relatively mild reaction conditions and the commercial availability of a wide range of boronic acids. However, achieving consistent yields and purity profiles across different batches can be challenging. Key variables that can impact reproducibility include:

  • Raw Material Quality: Variations in the purity of starting materials, such as the ethyl 6-halopicolinate and the (2,3-difluorophenyl)boronic acid, can introduce impurities that may affect catalyst activity and lead to the formation of byproducts.[1]

  • Catalyst Activity: The palladium catalyst, though used in small amounts, is the heart of the reaction. Batch-to-batch variations in catalyst activity, or its degradation over time, can significantly impact reaction kinetics and completeness.

  • Reaction Parameters: Seemingly minor deviations in reaction temperature, time, solvent quality, and the nature and stoichiometry of the base can have a profound effect on the reaction outcome.[2][3]

This guide will dissect these variables and provide a framework for their control.

Primary Synthetic Route: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[4] For the synthesis of this compound, this involves the reaction of a suitable ethyl 6-halopicolinate (e.g., ethyl 6-chloropicolinate or ethyl 6-bromopicolinate) with (2,3-difluorophenyl)boronic acid.

Mechanistic Rationale for Experimental Choices

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for optimizing the reaction and troubleshooting inconsistencies.

  • Choice of Palladium Catalyst and Ligand: A common and effective catalyst system is a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand such as triphenylphosphine (PPh₃). The ligand stabilizes the palladium center and influences its reactivity. More advanced catalyst systems, such as those employing Buchwald or other specialized ligands, can offer higher turnover numbers and broader substrate scope, but may also be more sensitive to reaction conditions. For robustness, a well-established catalyst system is often preferred in a manufacturing setting.

  • The Role of the Base: A base is required to activate the boronic acid for the transmetalation step.[5] Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can influence the reaction rate and the formation of byproducts. Stronger bases can sometimes lead to side reactions, while weaker bases may result in incomplete conversion.

  • Solvent Selection: The solvent must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.[2] The solvent can also influence catalyst stability and reactivity.[3]

Figure 1: General workflow for the Suzuki-Miyaura synthesis of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

Materials:

  • Ethyl 6-chloropicolinate

  • (2,3-Difluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 6-chloropicolinate (1.0 eq.), (2,3-difluorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.04 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed 2:1 mixture of toluene and deionized water.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or oil.

  • Characterize the product by HPLC, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

A Comparative Approach: The Stille Cross-Coupling

To provide a comprehensive assessment, it is valuable to compare the Suzuki-Miyaura synthesis with an alternative method. The Stille cross-coupling reaction, which utilizes an organotin reagent, is a viable alternative for the formation of the desired C-C bond.[6]

Rationale for Comparison

The Stille reaction offers a different set of advantages and disadvantages compared to the Suzuki-Miyaura coupling:[3]

  • Organotin Reagents: Organostannanes are often stable and can be purified by chromatography, but they are also toxic, which presents a significant drawback in a pharmaceutical manufacturing context.

  • Reaction Conditions: Stille couplings are often performed under neutral conditions, which can be advantageous for substrates with base-sensitive functional groups.

  • Byproducts: The tin byproducts from a Stille reaction can be challenging to remove completely from the final product.

Detailed Experimental Protocol: Stille Synthesis

Materials:

  • Ethyl 6-chloropicolinate

  • Tributyl(2,3-difluorophenyl)stannane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(2-furyl)phosphine (TFP)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dried Schlenk flask, add ethyl 6-chloropicolinate (1.0 eq.), tributyl(2,3-difluorophenyl)stannane (1.1 eq.), Pd₂(dba)₃ (0.01 eq.), and TFP (0.04 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed DMF via syringe.

  • Heat the reaction mixture to 80 °C for 12-16 hours, monitoring by TLC or HPLC.

  • After cooling, dilute the reaction with ethyl acetate and wash with water and brine.

  • To remove tin residues, the organic layer can be washed with a 10% aqueous solution of potassium fluoride.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

  • Characterize the final product as described for the Suzuki-Miyaura synthesis.

Assessing Inter-Batch Reproducibility: A Data-Driven Approach

To rigorously assess the inter-batch reproducibility of the Suzuki-Miyaura synthesis, a series of experiments should be designed to probe the impact of key variables.

Experimental Design

A Design of Experiments (DoE) approach can be employed to systematically evaluate the influence of different parameters.[1] For this guide, we will consider a simpler, more focused study on the impact of raw material batch variation and minor temperature fluctuations.

Experimental Batches:

  • Batch A (Control): Utilizes a single, high-purity batch of all starting materials and maintains a constant reaction temperature of 85 °C.

  • Batch B: Introduces a different batch of (2,3-difluorophenyl)boronic acid.

  • Batch C: Utilizes a different batch of ethyl 6-chloropicolinate.

  • Batch D: The reaction temperature is allowed to fluctuate between 80-90 °C.

Each batch synthesis should be performed in triplicate to ensure statistical significance.

Figure 2: Logical flow for assessing inter-batch reproducibility.
Analytical Methods for Quality Control

Consistent and reliable analytical methods are the cornerstone of assessing reproducibility.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for determining the purity of the final product and quantifying impurities. A validated reverse-phase HPLC method should be developed.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid) is a good starting point.

    • Detection: UV detection at a wavelength where the product and expected impurities have good absorbance (e.g., 254 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product and identifying any major impurities.

  • Mass Spectrometry (MS): MS provides confirmation of the molecular weight of the product and can be used to identify unknown impurities.

Comparative Performance Data

The following tables present hypothetical but realistic data from the proposed reproducibility study.

Table 1: Inter-Batch Reproducibility of Suzuki-Miyaura Synthesis

BatchAverage Yield (%)Average Purity (%) (by HPLC)Key Impurity Profile
A (Control) 85 ± 299.5 ± 0.2Homocoupled boronic acid (<0.1%), residual starting materials (<0.2%)
B (Boronic Acid Variation) 78 ± 498.8 ± 0.5Increased homocoupled boronic acid (0.5%), unidentified impurity at RRT 1.2 (0.3%)
C (Picolinate Variation) 82 ± 399.1 ± 0.3Increased residual ethyl 6-chloropicolinate (0.5%)
D (Temperature Fluctuation) 80 ± 598.5 ± 0.6Increased levels of multiple minor impurities, potential degradation products

Table 2: Comparison of Suzuki-Miyaura vs. Stille Synthesis (Control Conditions)

Synthesis MethodAverage Yield (%)Average Purity (%) (by HPLC)Key Considerations
Suzuki-Miyaura 8599.5Non-toxic reagents, readily available starting materials, generally easier purification.
Stille 8299.2Toxic organotin reagents and byproducts, potentially milder conditions for sensitive substrates.

Conclusion and Recommendations

This guide has detailed a robust and reproducible Suzuki-Miyaura synthesis for this compound and provided a comparative analysis with the Stille cross-coupling. The experimental data, though illustrative, highlights the critical importance of stringent control over raw material quality and reaction parameters to ensure inter-batch consistency.

For researchers and drug development professionals, the following recommendations are key:

  • Thorough Raw Material Qualification: Implement rigorous analytical testing of all incoming starting materials to identify and quantify any impurities that could impact the synthesis.

  • Process Parameter Control: Maintain tight control over reaction temperature, time, and other critical parameters. The use of automated reactor systems can significantly improve reproducibility.

  • Robust Analytical Methods: Develop and validate specific and sensitive analytical methods for in-process control and final product release.

  • Understanding the "Why": A deep understanding of the reaction mechanism is invaluable for troubleshooting and process optimization.

By adhering to these principles, the synthesis of this compound can be transformed from a potentially variable process into a reliable and reproducible cornerstone of pharmaceutical manufacturing.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2022, August 22). Facile and diastereoselective arylation of the privileged 1,4-dihydroisoquinolin-3(2H)-one scaffold. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

  • PubMed. (n.d.). Development and validation of an HPLC method for the determination of six penicillin and three amphenicol antibiotics in gilthead seabream (Sparus Aurata) tissue according to the European Union Decision 2002/657/EC. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • National Institutes of Health. (2025, July 3). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]

  • I.R.I.S. (2021, December 30). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from [Link]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Scholarship @ Claremont. (2023, April 21). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • EPA. (n.d.). Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • DSpace@MIT. (2009, May). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Retrieved from [Link]

  • ACS Publications. (n.d.). THE STILLE REACTION, 38 YEARS LATER. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • Moodle@Units. (n.d.). Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Retrieved from [Link]

  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Snapshots of a Stille reaction. Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

Sources

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